JTV 519 fumarate
Description
Properties
Molecular Formula |
C25H32N2O2.C4H4O4 |
|---|---|
Molecular Weight |
540.67 |
Synonyms |
Alternative Name: K 201 |
Origin of Product |
United States |
Foundational & Exploratory
The RyR2 Modulator JTV-519 Fumarate: A Deep Dive into its Mechanism of Action
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Cardiac Ryanodine Receptor (RyR2) - A Gatekeeper of Cardiac Contractility and a Nexus of Pathophysiology
The cardiac ryanodine receptor (RyR2) is a massive intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum (SR) in cardiomyocytes. Its primary function is to mediate the process of calcium-induced calcium release (CICR), a fundamental step in cardiac excitation-contraction coupling. Upon depolarization of the cell membrane, a small influx of calcium through L-type calcium channels triggers the opening of RyR2, leading to a massive efflux of calcium from the SR into the cytosol. This surge in cytosolic calcium binds to the myofilaments, initiating muscle contraction.
However, the precise regulation of RyR2 gating is critical for normal cardiac function. In various pathological states, including heart failure and certain genetic arrhythmias like catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels become dysfunctional.[1][2][3] This dysfunction often manifests as an aberrant "leak" of calcium from the SR during diastole, the relaxation phase of the cardiac cycle.[1][4] This diastolic Ca2+ leak can lead to cellular calcium overload, delayed afterdepolarizations (DADs), and triggered arrhythmias, contributing significantly to the morbidity and mortality associated with these conditions.[3]
JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a promising therapeutic agent targeting this pathological RyR2 dysfunction.[1][5] This technical guide provides an in-depth exploration of the molecular mechanism of action of JTV-519 fumarate on RyR2, intended for researchers, scientists, and drug development professionals in the cardiovascular field.
Core Mechanism of Action: Stabilizing the Closed State of RyR2
The primary and most well-established mechanism of action of JTV-519 is its ability to stabilize the closed conformation of the RyR2 channel, thereby reducing the pathological diastolic Ca2+ leak.[1][4][5] This RyR2-stabilizing effect is central to its antiarrhythmic and cardioprotective properties.[2][5] However, the precise molecular interactions through which JTV-519 achieves this stabilization have been a subject of extensive research and some debate. Two main hypotheses have been proposed: a calstabin2-dependent mechanism and a direct, calstabin2-independent mechanism.
The Calstabin2-Dependent Hypothesis: Enhancing the Anchor
One of the leading theories posits that JTV-519 exerts its effect by modulating the interaction between RyR2 and the accessory protein calstabin2 (also known as FK506-binding protein 12.6 or FKBP12.6).[2][3][6] Calstabin2 is a small protein that binds to each of the four subunits of the RyR2 channel, playing a crucial role in stabilizing its closed state and preventing aberrant channel opening during diastole.[3]
In heart failure and CPVT, hyperadrenergic stress leads to the phosphorylation of RyR2 by protein kinase A (PKA). This phosphorylation is thought to decrease the binding affinity of calstabin2 for RyR2, causing its dissociation from the channel complex.[3] The loss of this stabilizing subunit is believed to be a key event leading to the "leaky" channel phenotype.
JTV-519 is proposed to counteract this by increasing the binding affinity of calstabin2 for RyR2, even in its phosphorylated state.[2][3] By promoting the re-association or preventing the dissociation of calstabin2, JTV-519 effectively "reseals" the leaky channel, reducing diastolic Ca2+ release and its arrhythmogenic consequences.[3]
Figure 1: Proposed calstabin2-dependent mechanism of JTV-519 action on RyR2.
The Calstabin2-Independent Hypothesis: A Direct Effect on the Channel
While the calstabin2-dependent mechanism is well-supported, a growing body of evidence suggests that JTV-519 can also directly stabilize the RyR2 channel, irrespective of its interaction with calstabin2.[4][7][8] Studies have shown that JTV-519 can suppress spontaneous Ca2+ release from the SR in experimental systems where the influence of calstabin2 has been eliminated.[4][7]
This suggests that JTV-519 may have a direct binding site on the RyR2 protein itself. By binding to this site, JTV-519 could allosterically modulate the channel's conformation, favoring the closed state and reducing its open probability during diastole. This direct action would be particularly relevant in disease states where RyR2 dysfunction is not solely dependent on calstabin2 dissociation. For instance, in ouabain-induced Ca2+ overload, JTV-519 has been shown to reduce SR Ca2+ leak independently of changes in RyR2 phosphorylation at the CaMKII-dependent site Ser2814.[4]
Beyond RyR2 Stabilization: A Multi-Target Pharmacological Profile
While its effect on RyR2 is central, the cardioprotective profile of JTV-519 is likely enhanced by its actions on other ion channels and cellular targets.
-
Multi-Ion Channel Blocker: JTV-519 has been characterized as a multi-channel blocker, exhibiting inhibitory effects on various sarcolemmal ion channels, including Na+, K+, and L-type Ca2+ channels.[2][6] This broad-spectrum antiarrhythmic activity complements its primary action on RyR2, potentially contributing to its efficacy in a range of arrhythmia models.
-
SERCA Inhibition: Some studies have also reported that JTV-519 can act as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-ATPase (SERCA).[9][10] This action would reduce the rate of Ca2+ reuptake into the SR. While seemingly counterintuitive, this could be beneficial in preventing SR Ca2+ overload under certain pathological conditions.
Experimental Protocols for Investigating the Mechanism of Action of JTV-519
Validating the mechanism of action of a compound like JTV-519 requires a multi-pronged experimental approach, from the single-molecule level to cellular and tissue preparations.
Single-Channel Recordings of RyR2 in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR2 channels in a controlled in vitro environment.
Methodology:
-
Isolation of SR Microsomes: Heavy SR microsomes rich in RyR2 are isolated from cardiac tissue (e.g., canine, ovine, or human) through differential centrifugation.[11]
-
Formation of Planar Lipid Bilayer: A synthetic lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking the SR membrane.[12]
-
Fusion of Microsomes: The SR microsomes are added to the cis chamber (representing the cytoplasm), and fusion of the vesicles with the bilayer incorporates RyR2 channels.
-
Electrophysiological Recording: The two chambers are connected to an amplifier, and a voltage is clamped across the bilayer. The current flowing through a single RyR2 channel is recorded.
-
Data Analysis: The open probability (Po), mean open time, and mean closed time of the channel are analyzed in the presence and absence of JTV-519 at various Ca2+ concentrations mimicking diastolic and systolic conditions.[12]
Figure 2: Workflow for single-channel RyR2 recording to assess the effects of JTV-519.
Calcium Imaging in Isolated Cardiomyocytes
This cellular-level assay allows for the visualization and quantification of spontaneous SR Ca2+ release events, known as Ca2+ sparks and waves.
Methodology:
-
Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, mouse).
-
Fluorescent Ca2+ Indicator Loading: The isolated cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM.[13]
-
Confocal Microscopy: The cells are imaged using a laser-scanning confocal microscope in line-scan mode to achieve high temporal and spatial resolution.
-
Induction of Ca2+ Sparks/Waves: Spontaneous Ca2+ release can be induced by various stimuli, such as high extracellular Ca2+, β-adrenergic stimulation (e.g., isoproterenol), or agents that promote SR Ca2+ overload (e.g., ouabain).[4][14]
-
Data Analysis: The frequency, amplitude, and spatial/temporal properties of Ca2+ sparks and waves are quantified in the presence and absence of JTV-519.[4] A reduction in the frequency of these events by JTV-519 indicates stabilization of RyR2.
Cellular Electrophysiology
Patch-clamp techniques are used to measure the effects of JTV-519 on the electrical activity of single cardiomyocytes, particularly its ability to suppress arrhythmogenic events.
Methodology:
-
Whole-Cell Patch-Clamp: A glass micropipette is used to form a high-resistance seal with the membrane of an isolated cardiomyocyte, allowing for the control and measurement of the cell's membrane potential and ionic currents.
-
Induction of DADs: Delayed afterdepolarizations are elicited by protocols that promote SR Ca2+ overload and diastolic Ca2+ release, such as rapid pacing or application of arrhythmogenic agents.
-
Recording and Analysis: The incidence and amplitude of DADs and triggered action potentials are recorded before and after the application of JTV-519. A reduction in these arrhythmogenic events provides functional evidence of RyR2 stabilization.
Quantitative Data Summary
| Experimental Parameter | Condition | Effect of JTV-519 (Typical Concentration 1 µM) | Reference |
| Ca2+ Spark Frequency | Ouabain-induced SR Ca2+ overload | Significantly reduced | [4] |
| Ca2+ Wave Incidence | Ouabain-induced SR Ca2+ overload | Significantly reduced | [4] |
| Diastolic [Ca2+]i | Ouabain-induced SR Ca2+ overload | No significant change in the presence of ouabain | [4] |
| RyR2 Open Probability (Po) | Diastolic [Ca2+] | Decreased | [1] |
| Calstabin2 Binding to RyR2 | PKA-phosphorylated RyR2 | Increased | [3] |
| Delayed Afterdepolarizations (DADs) | Catecholaminergic stress | Suppressed | [3] |
Therapeutic Implications and Future Directions
The ability of JTV-519 to stabilize RyR2 and reduce diastolic Ca2+ leak provides a strong rationale for its development as a therapeutic agent for heart failure and cardiac arrhythmias.[1][2] By targeting a fundamental mechanism of cardiac pathophysiology, JTV-519 represents a novel class of antiarrhythmic and cardioprotective drugs.
While clinical trials with JTV-519 for atrial fibrillation have been terminated, its unique mechanism of action continues to make it an invaluable research tool and a lead compound for the development of more specific and potent RyR2 stabilizers.[6] Future research will likely focus on elucidating the precise binding site of JTV-519 on RyR2, which could pave the way for the structure-based design of next-generation RyR2 modulators with improved efficacy and safety profiles.
References
-
Voskoboinik, A., et al. (2013). JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. British Journal of Pharmacology, 169(8), 1835-1846. [Link]
-
Darcy YL, et al. (2016). K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. Molecular Pharmacology, 90(2), 106-15. [Link]
-
Trinh, M. D., et al. (2022). Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes. The Anatolian Journal of Cardiology, 26(6), 476-484. [Link]
-
Wikipedia. JTV-519. [Link]
-
Yano, M., et al. (2003). A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure. American Journal of Physiology-Heart and Circulatory Physiology, 284(3), H1035-H1042. [Link]
-
Oudit, G. H., & Kassiri, Z. (2009). Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy?. Journal of cardiovascular pharmacology, 53(2), 98–101. [Link]
-
Wehrens, X. H., et al. (2006). Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias. Proceedings of the National Academy of Sciences, 103(20), 7871-7876. [Link]
-
Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. Biochemical Journal, 404(3), 431-438. [Link]
-
Inxight Drugs. JTV-519 FREE BASE. [Link]
-
Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. Biochemical Journal, 404(3), 431-438. [Link]
-
Wehrens, X. H., et al. (2005). Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. Proceedings of the National Academy of Sciences, 102(27), 9607-9612. [Link]
-
Thoracic Key. (2016). Ca2+ Release Channels (Ryanodine Receptors) and Arrhythmogenesis. [Link]
-
Al-Ghamdi, S. (2015). The single channel RyR2 measurements and the effects of hydantoin derivatives on channel function. Figshare. [Link]
-
ResearchGate. Single-channel recordings of cardiac RyRs in lipid bilayers showing the... [Link]
-
ResearchGate. Single-channel conductance of recombinant RyR2 and ryanodine... [Link]
-
Cataliotti, A., et al. (2006). New Cardioprotective Agent K201 Is Natriuretic and Glomerular Filtration Rate Enhancing. Hypertension, 47(4), 746-751. [Link]
-
Sobie, E. A., et al. (2022). Isolated Cardiac Ryanodine Receptor Function Is Species Specific. Function, 3(4), zqac030. [Link]
-
Sobie, E. A., et al. (2006). Single Ryanodine Receptor Channel Basis of Caffeine's Action on Ca2+ Sparks. Journal of General Physiology, 128(5), 549-561. [Link]
-
Yano, M., et al. (2003). A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure. American Journal of Physiology. Heart and Circulatory Physiology, 284(3), H1035–H1042. [Link]
-
Loughrey, C. M., et al. (2011). K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes. Basic Research in Cardiology, 106(6), 1147-1162. [Link]
-
Tse, H. F., & Lam, W. F. (2001). JTV-519 Japan Tobacco. Current opinion in investigational drugs (London, England : 2000), 2(7), 936–939. [Link]
-
ResearchGate. Effect of JTV519 on calstabin-2 affinity to RyR2 in mice with HF. (A)... [Link]
-
Lanner, J. T., et al. (2010). The Ryanodine Receptor in Cardiac Physiology and Disease. The Journal of physiology, 588(Pt 21), 4175–4183. [Link]
-
Milnes, J., et al. (2023). RYR2-ryanodinopathies: from calcium overload to calcium deficiency. EP Europace, 25(7), euad166. [Link]
-
Loughrey, C. M., et al. (2011). K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes. Basic Research in Cardiology, 106(6), 1147-1162. [Link]
-
Williams, A. J., et al. (2019). Ion channel gating in cardiac ryanodine receptors from the arrhythmic RyR2-P2328S mouse. Journal of Cell Science, 132(10), jcs227181. [Link]
-
Mehra, D., & Sobie, E. A. (2022). Molecular, Subcellular, and Arrhythmogenic Mechanisms in Genetic RyR2 Disease. International Journal of Molecular Sciences, 23(15), 8274. [Link]
-
Tang, Y., et al. (2021). Human RyR2 (Ryanodine Receptor 2) Loss-of-Function Mutations. Circulation: Arrhythmia and Electrophysiology, 14(9), e010043. [Link]
-
Connell, P., & Williams, A. J. (2022). Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). Frontiers in Physiology, 13, 839352. [Link]
-
Darcy, Y. L., et al. (2016). K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. Molecular pharmacology, 90(2), 106–115. [Link]
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- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV 519 fumarate | Ryanodine Receptors | Tocris Bioscience [tocris.com]
- 6. JTV-519 FREE BASE [drugs.ncats.io]
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- 8. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes | springermedizin.de [springermedizin.de]
Technical Analysis: K201 Fumarate vs. JTV-519 Chemical Structure
Executive Summary
This guide provides a rigorous structural and functional analysis of JTV-519 (the active pharmaceutical ingredient) and its stabilized salt form, K201 Fumarate . While often used interchangeably in literature, the distinction between the free base and the fumarate salt is critical for experimental design, particularly regarding solubility, bioavailability, and in vitro protocol standardization. This document elucidates the chemical connectivity, the stoichiometry of the salt formation, and the shared mechanism of action on the Ryanodine Receptor 2 (RyR2), supported by self-validating experimental protocols.
Structural Elucidation: Free Base vs. Fumarate Salt
The primary distinction between JTV-519 and K201 Fumarate lies in their physicochemical state. JTV-519 is the free base , a lipophilic 1,4-benzothiazepine derivative. K201 Fumarate is the mono-fumaric acid salt of JTV-519, engineered to enhance aqueous solubility and stability for biological assays.
Chemical Identity[1][2]
| Feature | JTV-519 (Free Base) | K201 Fumarate (Salt Form) |
| CAS Number | 145903-06-6 | 1883549-36-7 |
| Molecular Formula | ||
| Molecular Weight | 424.60 g/mol | 540.67 g/mol |
| IUPAC Name | 4-[3-(4-benzylpiperidin-1-yl)propanoyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | 4-[3-(4-benzylpiperidin-1-yl)propanoyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine fumarate |
| Stoichiometry | N/A | 1:1 (Drug : Acid) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Soluble (~10-20 mg/mL) |
| Appearance | Viscous oil or amorphous solid | White to off-white crystalline solid |
Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical connectivity of the JTV-519 core and the protonation site (tertiary amine of the piperidine ring) interacting with the fumarate counter-ion.
Figure 1: Structural connectivity of JTV-519 and the ionic interaction site forming K201 Fumarate.
Physicochemical Properties & Formulation Logic
Why Fumarate?
The free base of JTV-519 contains a tertiary amine within the piperidine ring. While this amine can be protonated, the free base is highly lipophilic (LogP > 3.5 estimated), making it difficult to dissolve in aqueous physiological buffers (Tyrode’s solution, Krebs-Henseleit).
-
Protonation Site: The nitrogen atom in the piperidine ring acts as the proton acceptor.
-
Counter-ion Selection: Fumaric acid is a dicarboxylic acid. In K201, it forms a 1:1 salt. The fumarate salt is selected over hydrochloride (HCl) in some preparations to improve hygroscopic stability and provide a milder pH profile upon dissolution, although HCl forms are also available.
Solubility Profile
-
DMSO: Both forms are soluble (>50 mM).
-
Water/PBS:
Mechanism of Action: RyR2 Stabilization[2][6][8][9][10][11]
Regardless of the salt form, the active moiety (JTV-519) functions by binding to the Ryanodine Receptor 2 (RyR2).[6] This mechanism is crucial for its anti-arrhythmic properties.
The "Unzipping" Hypothesis
In heart failure, RyR2 becomes hyperphosphorylated (by PKA) or oxidized, causing the dissociation of the stabilizing subunit FKBP12.6 (Calstabin2). This destabilizes the channel, leading to diastolic
K201/JTV-519 Mechanism:
-
Binds to RyR2 (likely at the central domain, residues 2114–2149).
-
Increases the affinity of RyR2 for FKBP12.6.
-
Stabilizes the channel in the closed state during diastole.
-
Prevents spontaneous
leak without blocking systolic release.
Signaling Pathway Diagram
Figure 2: Mechanism of K201-mediated RyR2 stabilization and prevention of calcium leak.
Experimental Protocols
Preparation of K201 Fumarate Stock
Objective: Create a stable 10 mM stock solution for in vitro assays.
-
Weighing: Weigh 5.4 mg of K201 Fumarate (MW: 540.67).
-
Solvent Choice:
-
Preferred: DMSO (1 mL) creates a 10 mM stock. Stable at -20°C for 3 months.
-
Alternative: Distilled water (1 mL). Sonicate if necessary. Store at +4°C (use within 1 week).
-
-
Validation: Ensure the solution is clear. If precipitation occurs upon adding to physiological buffer (Tyrode's), reduce the final concentration. The solubility limit in Tyrode's is typically ~10-30 µM.
In Vitro RyR2 Ca2+ Leak Assay (Sarcoplasmic Reticulum Microsomes)
Objective: Quantify the efficacy of K201 in preventing Ca2+ leak.
-
Isolation: Isolate SR microsomes from canine or murine left ventricles via differential centrifugation.
-
Loading: Incubate microsomes (0.2 mg/mL) with Fluo-3 (Ca2+ indicator) and ATP inside a cuvette.
-
Induction: Trigger Ca2+ uptake using SERCA (add ATP). Wait for plateau (steady state).
-
Treatment:
-
Control: Add Thapsigargin (SERCA blocker) to observe the passive leak rate.
-
Experimental: Pre-incubate with K201 (0.3 – 1.0 µM) for 5 minutes.
-
-
Measurement: Add Thapsigargin. Measure the slope of fluorescence increase (Ca2+ leak).
-
Result: K201 should significantly reduce the slope of the leak compared to the untreated control.
Note on Concentration: K201 exhibits a bell-shaped dose-response curve.
-
0.3 - 1.0 µM: Therapeutic window (stabilizes RyR2).
-
> 10 µM: Off-target effects (inhibition of SERCA and Na+ channels).
Synthesis & Stability Overview
The synthesis of the JTV-519 core involves the construction of the 1,4-benzothiazepine ring.[8]
-
Core Formation: Condensation of 2-aminobenzenethiol derivatives with acrylate esters, followed by cyclization to form the thiazepine ring.
-
Side Chain Attachment: N-alkylation of the thiazepine nitrogen with a 3-chloropropionyl linker.
-
Piperidine Addition: Nucleophilic attack by 4-benzylpiperidine on the linker.
-
Salt Formation: The final crude oil (free base) is dissolved in ethanol/acetone, and a stoichiometric amount of fumaric acid is added. The mixture is cooled to precipitate K201 Fumarate crystals.
Stability:
-
K201 Fumarate: Highly stable in solid form. Protect from light.
-
JTV-519 Free Base: Prone to oxidation (N-oxide formation) if left exposed to air/light over long periods.
References
-
Kaneko, N., et al. (1997).[9] "Inhibition of annexin V-dependent Ca2+ movement in large unilamellar vesicles by K201, a new 1,4-benzothiazepine derivative."[2][9] Biochimica et Biophysica Acta (BBA). Link
-
Wehrens, X.H., et al. (2004).[10] "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2."[4] Science. Link
-
Kohno, M., et al. (2003). "A new cardioprotective agent, JTV-519, improves defective channel gating of ryanodine receptor in heart failure."[7] American Journal of Physiology-Heart and Circulatory Physiology. Link
-
Marx, S.O., et al. (2000). "PKA phosphorylation dissociates FKBP12.6 from the calcium release channel (ryanodine receptor): defective regulation in failing hearts."[11] Cell. Link
-
Hunt, D.J., et al. (2007). "K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association."[4][12] Biochemical Journal. Link
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Technical Guide: JTV-519 (K201) Modulation of Sarcoplasmic Reticulum Calcium Leak
[1][2][3][4][5][6][7]
Executive Summary
JTV-519 (K201) is a 1,4-benzothiazepine derivative that functions as a multichannel blocker with a high affinity for the Ryanodine Receptor 2 (RyR2).[1][2][3][4] Unlike traditional calcium channel blockers that target L-type channels (LTCC), JTV-519 is distinct in its ability to correct the defective inter-domain interactions within the RyR2 complex, effectively "zipping" the channel closed during diastole.
This guide provides a rigorous examination of JTV-519’s mechanism, specifically its ability to mitigate Sarcoplasmic Reticulum (SR) Ca²⁺ leak in heart failure (HF) and lethal arrhythmias (CPVT). It addresses the critical "therapeutic window" required to avoid off-target SERCA2a inhibition and provides a validated protocol for quantifying its efficacy via confocal Ca²⁺ spark imaging.
Part 1: Molecular Mechanism of Action
The "Unzipping" Hypothesis
In healthy cardiomyocytes, the N-terminal (amino acids 0–600) and central (amino acids 2000–2500) domains of RyR2 interact to stabilize the channel in a closed state. Pathological stress (e.g., PKA/CaMKII hyperphosphorylation or oxidation) weakens this interaction, causing the domains to "unzip." This conformational change lowers the activation threshold, leading to diastolic Ca²⁺ leak (sparks) and potential Delayed Afterdepolarizations (DADs).
JTV-519 Binding and Stabilization
JTV-519 acts as a conformational stabilizer.[5]
-
Binding Site: Research identifies the specific binding site as Domain 2114–2149 (a sub-fragment of the central region).[2]
-
Mechanism: By binding to this domain, JTV-519 restores the steric interaction with the N-terminal region (specifically interacting with Domain 2234–2750), effectively "re-zipping" the channel.
-
FKBP12.6 Controversy: While early studies suggested JTV-519 works by recruiting FKBP12.6 (Calstabin-2) back to the RyR2 complex, subsequent data indicates JTV-519 can stabilize RyR2 independently of FKBP12.6, suggesting the conformational correction is the primary driver, which may secondarily facilitate FKBP12.6 rebinding.
Visualization: The Stabilization Pathway
Figure 1: Mechanism of JTV-519 induced RyR2 stabilization via domain correction.
Part 2: Pharmacodynamics & Specificity
A critical failure point in JTV-519 experimentation is dosage. The drug is a "dirty" blocker at high concentrations.
The Therapeutic Window
-
0.3 µM – 1.0 µM: Specific. Stabilizes RyR2, reduces spark frequency, preserves SR load.
-
> 3.0 µM: Non-Specific. Begins to inhibit SERCA2a (SR Ca²⁺-ATPase).
-
> 10.0 µM: Toxic. Blocks L-type Ca²⁺ channels (ICa,L), Na⁺ channels, and K⁺ channels.
The SERCA Artifact
If JTV-519 is used at >3 µM, a reduction in Ca²⁺ sparks may be observed not because the RyR2 is stabilized, but because the SR Ca²⁺ load has been depleted by SERCA inhibition. Protocol Validation Rule: You must measure SR Ca²⁺ content (via Caffeine) to prove that load is preserved while leak is reduced.
| Target | Concentration | Effect | Outcome |
| RyR2 | 0.3 - 1.0 µM | Conformational Stabilization | Reduced Leak, Preserved Load |
| SERCA2a | > 3.0 µM | ATPase Inhibition | Reduced SR Load (False Positive for leak reduction) |
| I_Ca,L | > 10.0 µM | Pore Blockade | Reduced Trigger Ca²⁺, Negative Inotropy |
| Na+ / K+ | > 10.0 µM | Pore Blockade | Arrhythmia / Conduction Slowing |
Part 3: Experimental Framework
Protocol: Intact Cardiomyocyte Ca²⁺ Spark Assay
Objective: Quantify the effect of JTV-519 on diastolic SR Ca²⁺ leak in isolated ventricular myocytes.
Phase 1: Isolation & Loading
-
Isolation: Enzymatically isolate ventricular myocytes (Murine or Canine) using standard Langendorff collagenase perfusion.
-
Dye Loading: Incubate cells with Fluo-4 AM (5 µM) or Fluo-5N (for intra-SR measurement) for 20 minutes at room temperature.
-
Note: Use Pluronic F-127 (0.02%) to aid solubility.
-
-
De-esterification: Wash cells in Tyrode’s solution containing 1.8 mM Ca²⁺ and allow 15 minutes for de-esterification.
Phase 2: Experimental Groups
Establish paired groups to control for time-dependent rundown:
-
Control: Tyrode’s Solution + Vehicle (DMSO <0.1%).
-
Stress Model (Optional): Isoproterenol (100 nM) or Ouabain to induce leak.
-
Treatment: JTV-519 (1.0 µM) pre-incubated for 1 hour (critical for membrane penetration and conformational equilibration).
Phase 3: Confocal Line Scanning
-
Microscopy: Laser Scanning Confocal Microscope (e.g., Zeiss LSM 880). Excitation: 488 nm; Emission: >505 nm.
-
Pacing: Field stimulate cells at 1 Hz for 30 seconds to standardize SR load.
-
Recording: Stop pacing. Immediately acquire line-scan images (xt mode) along the longitudinal axis of the cell for 10–20 seconds.
-
Scan Speed: >1.5 ms/line .
-
-
SR Load Check: At the end of the scan, rapidly apply 20 mM Caffeine . The amplitude of the resulting transient represents Total SR Ca²⁺ Content.
Phase 4: Analysis
Use automated detection algorithms (e.g., SparkMaster) to quantify:
-
Spark Frequency (CaSF): Events per 100 µm per second.[2]
-
Amplitude (F/F0): Peak fluorescence normalized to baseline.
-
Full Width at Half Maximum (FWHM): Spatial spread.
-
Full Duration at Half Maximum (FDHM): Temporal duration.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for validating JTV-519 efficacy via Calcium Spark assay.
Part 4: Data Interpretation & Troubleshooting
Expected Results
If JTV-519 is working via the correct mechanism (RyR2 stabilization), your data should show:
| Parameter | Control (Stress/HF) | JTV-519 (1 µM) | Interpretation |
| Spark Frequency | High | Significantly Reduced | Successful leak blockade. |
| Spark Amplitude | Variable | Maintained/Slightly Lower | Prevents large, chaotic releases. |
| SR Ca²⁺ Content | Depleted (due to leak) | Restored/High | CRITICAL: Proves leak is plugged, not SR emptied. |
| Diastolic Ca²⁺ | Elevated | Normalized | Improved relaxation. |
Troubleshooting "False Positives"
-
Scenario: Spark frequency drops, but SR Load (Caffeine transient) is also low.
-
Cause: You likely overdosed JTV-519 (>3 µM), inhibiting SERCA. The sparks stopped because the "tank is empty," not because the "leak is fixed."
-
Correction: Titrate down to 0.5–1.0 µM.
References
-
Kaneko, N., et al. (1997).[6] Inhibition of annexin V-dependent Ca2+ movement in large unilamellar vesicles by K201, a new 1,4-benzothiazepine derivative.[6] Biochimica et Biophysica Acta (BBA). Link
-
Yano, M., et al. (2003).[7][8] FKBP12.6-Mediated Stabilization of Calcium-Release Channel (Ryanodine Receptor) as a Novel Therapeutic Strategy Against Heart Failure.[9] Circulation. Link
-
Wehrens, X.H., et al. (2004). Protection from Cardiac Arrhythmia Through Ryanodine Receptor-Stabilizing Protein Calstabin2.[9][10][11] Science. Link
-
Kohno, M., et al. (2003).[8] A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure.[5][8][12] American Journal of Physiology-Heart and Circulatory Physiology. Link
-
Tateishi, H., et al. (2007). Identification of Target Domains of the Cardiac Ryanodine Receptor to Correct Channel Disorder in Failing Hearts. Circulation. Link
-
Darcy, Y.L., et al. (2016).[13][7] K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle.[13][6] Molecular Pharmacology. Link
-
Fischer, T.H., et al. (2012).[1] JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium.[1] British Journal of Pharmacology.[1] Link
Sources
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake | Life Science Alliance [life-science-alliance.org]
- 8. FKBP12.6-mediated stabilization of calcium-release channel (ryanodine receptor) as a novel therapeutic strategy against heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JTV-519 FREE BASE [drugs.ncats.io]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. ahajournals.org [ahajournals.org]
- 13. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: JTV 519 (K201) Fumarate Formulation for Intravenous Administration
[1]
Abstract & Scope
This application note details the formulation, preparation, and administration of JTV 519 (K201) fumarate , a 1,4-benzothiazepine derivative, for intravenous (IV) delivery in murine models.[1] JTV 519 is a specific stabilizer of the Ryanodine Receptor 2 (RyR2), preventing diastolic calcium leak associated with heart failure and fatal arrhythmias.[2]
While JTV 519 fumarate exhibits improved solubility over its free base, its lipophilic nature presents challenges for aqueous IV formulation at therapeutic doses (3–10 mg/kg).[1] This guide provides a self-validating co-solvent protocol to ensure compound stability, isotonicity, and physiological compatibility, minimizing the risk of phlebitis or precipitation-induced embolism.[1]
Compound Profile & Properties
| Property | Specification |
| Compound Name | JTV 519 Fumarate (K201) |
| Chemical Class | 1,4-benzothiazepine derivative |
| MW (Salt) | ~540.67 g/mol |
| MW (Free Base) | ~424.6 g/mol |
| Target | Ryanodine Receptor 2 (RyR2), SERCA2a |
| Solubility (DMSO) | ~50 mg/mL (approx. 90-100 mM) |
| Solubility (PBS) | < 1 mg/mL (pH dependent; risk of precipitation) |
| Storage (Solid) | -20°C (Desiccated) |
| Storage (Stock Soln) | -80°C (in 100% DMSO) |
Experimental Logic & Formulation Strategy
The Solubility Challenge
At a standard mouse IV bolus volume (100 µL for a 25g mouse), a 10 mg/kg dose requires a drug concentration of 2.5 mg/mL .
-
Saline/PBS alone: JTV 519 fumarate solubility in pure saline is often insufficient for this concentration, leading to micro-precipitation upon injection.[1]
-
The Solution: A co-solvent system utilizing DMSO (solubilizer) and Tween 80 (surfactant/stabilizer) or PEG 400 is required to maintain the compound in solution upon contact with the bloodstream.
Recommended Vehicle Composition
For doses between 3 mg/kg and 10 mg/kg , the following vehicle provides the optimal balance of solubility and biocompatibility:
Protocol A: Preparation of Stock Solution
Goal: Create a stable, high-concentration master stock for long-term storage.[1]
-
Weighing: Accurately weigh 10.8 mg of JTV 519 Fumarate.
-
Dissolution: Add 1.0 mL of 100% anhydrous DMSO to the vial.
-
Mixing: Vortex vigorously for 30 seconds until the solution is perfectly clear.
-
Concentration: This yields a ~20 mM (approx.[1] 10.8 mg/mL) Stock Solution.[1]
-
Storage: Aliquot into 50 µL vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol B: Preparation of IV Working Solution
Goal: Prepare a fresh formulation for immediate injection (Example: 10 mg/kg dose).
Target Parameters:
-
Mouse Weight: 25 g
-
Dose: 10 mg/kg (0.25 mg total payload)[1]
-
Injection Volume: 100 µL (4 mL/kg)
-
Target Concentration: 2.5 mg/mL[1]
Step-by-Step Procedure:
-
Thaw Stock: Thaw one aliquot of the 10.8 mg/mL (20 mM) DMSO stock.
-
Prepare Vehicle Intermediate: In a separate tube, prepare a 5.5% Tween 80 in Saline solution (mix 55 µL Tween 80 + 945 µL Saline). Vortex well.
-
Final Formulation (Per 1 mL of Working Solution):
-
Pipette 231 µL of the DMSO Stock (10.8 mg/mL) into a sterile tube.
-
Slowly add 769 µL of the Vehicle Intermediate (Tween/Saline) while vortexing gently.
-
Final Composition: ~2.5 mg/mL JTV 519 in ~23% DMSO / 4% Tween / 73% Saline.
-
Note: If the DMSO content (23%) is considered too high for your specific strain's tolerance (causing hemolysis), you must increase the Stock Concentration in Step 4 to 50 mg/mL (approx 92 mM) to allow for a lower final DMSO percentage (e.g., 5%).
-
Optimized High-Concentration Stock Protocol (Preferred for Low DMSO): To achieve 2.5 mg/mL with only 5% DMSO :
-
Make Stock at 50 mg/mL in DMSO.
-
Mix 50 µL Stock + 50 µL Tween 80 + 900 µL Saline .
-
Result: 2.5 mg/mL JTV 519 in 5% DMSO / 5% Tween / 90% Saline. (Recommended)
Formulation Workflow Diagram
Figure 1: Step-by-step formulation workflow ensuring solubility and sterility.
In Vivo Administration Protocol
Pre-Injection Checklist
-
Warm the Solution: Bring the working solution to 37°C. This reduces viscosity and prevents vascular spasm.[1]
-
Filter: Pass the solution through a 0.22 µm PVDF or PES syringe filter to remove any micro-particulates. Do not use Nylon filters as they may bind the drug.
-
Restraint: Use a commercially available mouse restrainer.[1]
Injection Technique (Lateral Tail Vein)[1][5]
-
Dilation: Warm the mouse (heating lamp or warm water pad) for 5–10 minutes to dilate the tail veins.[1]
-
Prep: Swab the tail with 70% ethanol.
-
Insertion: Using a 29G or 30G insulin syringe , insert the needle bevel-up into the lateral tail vein at a shallow angle (10–15°).[1]
-
Verification: Aspirate slightly; a flash of blood confirms venous access.[1]
-
Administration: Inject the bolus slowly over 5–10 seconds. Rapid injection of high-pH or co-solvent fluids can cause transient cardiac depression.[1]
-
Hemostasis: Apply gentle pressure to the injection site for 30 seconds.
Dosing Reference Table (25g Mouse)
| Target Dose (mg/kg) | Solution Conc. (mg/mL) | Injection Vol.[1][3] (µL) | Vehicle Recommendation |
| 1 mg/kg | 0.25 mg/mL | 100 µL | 2% DMSO / 98% Saline |
| 3 mg/kg | 0.75 mg/mL | 100 µL | 2% DMSO / 98% Saline |
| 10 mg/kg | 2.5 mg/mL | 100 µL | 5% DMSO / 5% Tween / 90% Saline |
Mechanism of Action
JTV 519 acts by stabilizing the interaction between the Ryanodine Receptor 2 (RyR2) and calstabin-2 (FKBP12.6). Under stress (heart failure), RyR2 becomes hyperphosphorylated (PKA), causing calstabin-2 dissociation and calcium leak.[1] JTV 519 binds to RyR2, enforcing a "zipped" state and preventing this leak.[2]
Figure 2: Mechanism of JTV 519 stabilization of RyR2 to prevent calcium leakage.
Troubleshooting & Safety
-
Precipitation: If the solution turns cloudy upon adding saline, the concentration is too high for the vehicle.
-
Fix: Increase the Tween 80 concentration to 10% or add 30% PEG 400 to the vehicle.
-
-
Hemolysis: High DMSO concentrations (>10%) can cause local hemolysis or phlebitis.[1]
-
pH Check: JTV 519 Fumarate is acidic.[1] Ensure the final formulation pH is near 7.4. The buffering capacity of blood is high, but for the vehicle, using PBS instead of Saline can help buffer the fumaric acid.
References
-
Wehrens, X.H., et al. (2004). Protection from cardiac arrhythmia through ryanodine receptor-stabilizing drugs.[1] Science, 304(5668), 292-296.[1] Available at: [Link]
-
Hunt, D.J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association.[1] Biochemical Journal, 404(3), 431–438.[1] Available at: [Link]
-
UBC Animal Care Committee. SOP: Intravenous Tail Vein Injections in the Adult Mouse. Available at: [Link][1]
patch clamp recording protocols using K201 channel blocker
An Application Note and Protocol Guide for the Electrophysiological Characterization of K201 (JTV-519)
Abstract
This document provides a detailed guide for the electrophysiological investigation of K201 (also known as JTV-519) using patch clamp techniques. K201 is a 1,4-benzothiazepine derivative with significant potential as a cardioprotective and anti-arrhythmic agent.[1][2] A common misconception is that K201 is a selective potassium (K+) channel blocker. In reality, its mechanism of action is complex and multifaceted.[3][4] The primary therapeutic action of K201 is attributed to its ability to stabilize the closed state of the ryanodine receptor 2 (RyR2), a critical calcium (Ca2+) release channel in the sarcoplasmic reticulum, thereby preventing aberrant diastolic Ca2+ leakage.[1][5] In addition to its effect on RyR2, K201 functions as a multi-ion channel blocker, exhibiting inhibitory effects on sodium (Na+), L-type Ca2+, and specific K+ currents, such as the rapid component of the delayed rectifier potassium current (IKr).[4][6]
This guide will provide the scientific rationale and step-by-step protocols for using voltage-clamp electrophysiology to dissect the effects of K201 on these key cardiac ion channels. By understanding its multi-target profile, researchers can more accurately assess its therapeutic potential and off-target liabilities.
The Multifaceted Mechanism of Action of K201
To design meaningful electrophysiological experiments, it is crucial to first understand the known molecular targets of K201. Its cardioprotective effects stem from a combination of actions on intracellular calcium handling and sarcolemmal ion channel function.
-
Primary Target: Ryanodine Receptor 2 (RyR2) Stabilization: The hallmark of K201's action is the stabilization of the RyR2 channel in its closed conformation.[5] In pathological conditions like heart failure, RyR2 channels can become "leaky," leading to spontaneous Ca2+ release from the sarcoplasmic reticulum (SR) during diastole. This Ca2+ leak can trigger delayed afterdepolarizations (DADs) and arrhythmias.[4][5] K201 reduces this leak, not by direct pore blockade, but by enhancing the binding of the stabilizing subunit calstabin2 (FKBP12.6) to the RyR2 complex or by directly acting on the channel itself.[1]
-
Secondary Target: Multi-Ion Channel Blockade: K201 also modulates several key voltage-gated ion channels in the cell membrane. This activity contributes to its anti-arrhythmic profile, particularly in the context of atrial fibrillation.[2][4]
-
Potassium Channels (IKr): K201 inhibits the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization, with a reported IC50 of 0.41 μM in atrial cells.[4] Blocking this channel prolongs the action potential duration (APD), a Class III anti-arrhythmic effect.[7]
-
Sodium Channels (INa): It blocks the fast Na+ current in a voltage- and frequency-dependent manner (IC50 ~1.2-2.0 μM), which is a Class I anti-arrhythmic action.[4]
-
Calcium Channels (ICa,L): As a 1,4-benzothiazepine derivative, K201 shares structural similarities with diltiazem and acts as an L-type Ca2+ channel blocker, a Class IV anti-arrhythmic action.[1][4][8]
-
The following diagram illustrates this multi-target profile, which forms the basis for the subsequent experimental protocols.
Caption: Multi-target mechanism of K201 in a cardiomyocyte.
Experimental Design: Patch Clamp Electrophysiology
The whole-cell patch clamp technique is the gold standard for investigating the effects of a compound on specific ion channels.[9][10] This method allows for the precise control of the cell membrane potential (voltage-clamp) while measuring the resultant ionic currents.[11][12]
Essential Equipment and Reagents
-
Setup: Inverted microscope, anti-vibration table, Faraday cage, micromanipulators, patch clamp amplifier, digitizer, and data acquisition software (e.g., pCLAMP).[12]
-
Consumables: Borosilicate glass capillaries, microloader pipette tips, cell culture dishes or coverslips.
-
Cell Lines: A human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cell line stably expressing the human channel of interest (e.g., hERG for IKr, hNav1.5 for INa, hCav1.2 for ICa,L) is recommended for isolating specific currents. Alternatively, primary cardiomyocytes (e.g., isolated guinea pig ventricular myocytes) can be used to study currents in a more native environment.[4]
-
Reagents: Cell culture media, K201 (JTV-519), and chemicals for preparing internal and external recording solutions.
Standard Recording Solutions
The composition of the internal (pipette) and external (bath) solutions is critical for isolating the current of interest. The osmolarity of the internal solution should be slightly lower (~10 mOsm) than the external solution to facilitate seal formation.[13]
| Component | External Solution (in mM) | K-based Internal Solution (in mM) | Cs-based Internal Solution (in mM) |
| NaCl | 137 | - | - |
| KCl | 4 | 20 | - |
| CaCl₂ | 1.8 | - | - |
| MgCl₂ | 1 | 1 | 1 |
| HEPES | 10 | 10 | 10 |
| Glucose | 10 | - | - |
| K-Gluconate | - | 120 | - |
| Cs-Methanesulfonate | - | - | 120 |
| EGTA | - | 5 | 10 |
| MgATP | - | 4 | 5 |
| NaGTP | - | 0.4 | - |
| CsCl | - | - | 10 |
| pH | 7.4 with NaOH | 7.3 with KOH | 7.2 with CsOH |
| Osmolarity | ~310 mOsm | ~300 mOsm | ~290 mOsm |
Causality Behind Solution Choices:
-
K-based Internal Solution: Used for recording K+ currents (like IKr) and for current-clamp experiments measuring action potentials. It maintains a physiological K+ gradient.[14][15]
-
Cs-based Internal Solution: Cesium (Cs+) is a potent blocker of most K+ channels.[14] This solution is used to eliminate contaminating K+ currents when measuring ICa,L or INa.
-
EGTA: Included in the internal solution to chelate intracellular calcium, preventing Ca2+-dependent inactivation of channels and other secondary effects.
-
ATP/GTP: Included to support basic cellular metabolism and prevent channel "rundown" during the recording.
Experimental Protocols
The following are detailed, step-by-step protocols for characterizing the effects of K201 on the three major cardiac ion currents using the whole-cell voltage-clamp configuration.
Workflow: From Cell to Data
Caption: Standard workflow for a patch clamp pharmacology experiment.
Protocol 1: Characterizing K201 Effects on IKr (hERG Channel)
Objective: To determine the inhibitory concentration (IC50) and mechanism of K201 on the IKr current.
-
Preparation:
-
Use cells stably expressing hERG channels.
-
Prepare the standard External Solution and the K-based Internal Solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled.[10]
-
-
Recording Procedure:
-
Establish a stable whole-cell configuration.
-
Set the amplifier to voltage-clamp mode.
-
Apply the IKr voltage protocol (see table below) and repeat every 10-15 seconds until the current is stable.
-
-
Voltage Protocol for IKr:
-
Rationale: This protocol is designed to activate the hERG channels and then measure the characteristic large "tail current" upon repolarization. The channel exhibits slow activation and rapid inactivation at very positive potentials, so the peak outward current is observed upon stepping back to more negative potentials before the channel deactivates.[16][17]
-
| Step | Parameter | Value | Purpose |
| 1 | Holding Potential | -80 mV | Maintain channels in a closed, non-inactivated state. |
| 2 | Depolarizing Step | +20 mV | 2 seconds |
| 3 | Repolarizing Step | -50 mV | 2 seconds |
| 4 | Return to Holding | -80 mV | - |
-
Drug Application & Analysis:
-
Record a stable baseline for 3-5 minutes.
-
Perfuse the external solution containing increasing concentrations of K201 (e.g., 0.01, 0.1, 0.3, 1, 3, 10 μM). Allow each concentration to equilibrate for 3-5 minutes.
-
Measure the peak amplitude of the tail current at -50 mV for each concentration.
-
Normalize the current amplitude to the baseline recording and plot against the drug concentration to generate a dose-response curve and calculate the IC50.
-
Protocol 2: Characterizing K201 Effects on ICa,L (Cav1.2 Channel)
Objective: To quantify the blocking effect of K201 on L-type Ca2+ channels.
-
Preparation:
-
Use cells expressing Cav1.2 channels (e.g., primary cardiomyocytes or a stable cell line).
-
Prepare the standard External Solution and the Cs-based Internal Solution to block K+ currents.
-
Pull glass pipettes to a resistance of 2-4 MΩ.
-
-
Recording Procedure:
-
Establish a stable whole-cell configuration.
-
Set the amplifier to voltage-clamp mode.
-
Apply the ICa,L voltage protocol every 10 seconds.
-
-
Voltage Protocol for ICa,L:
-
Rationale: The holding potential of -50 mV is used to inactivate most of the fast Na+ channels. A series of depolarizing steps are then applied to activate the L-type Ca2+ channels, allowing for the construction of a current-voltage (I-V) relationship.
-
| Step | Parameter | Value | Purpose |
| 1 | Holding Potential | -50 mV | Inactivate Na+ channels. |
| 2 | Test Pulse | -40 mV to +60 mV | 300 ms |
| 3 | Return to Holding | -50 mV | - |
-
Drug Application & Analysis:
-
Record a stable baseline I-V relationship.
-
Perfuse a single, relevant concentration of K201 (e.g., 1 or 3 μM) and record the I-V relationship again after equilibration.
-
Measure the peak inward current at the potential of maximum current (typically around 0 to +10 mV).
-
Calculate the percentage of block at this potential. For a full IC50, repeat with multiple concentrations as in Protocol 1.
-
Protocol 3: Characterizing K201 Effects on INa (Nav1.5 Channel)
Objective: To assess the state-dependent block of fast Na+ channels by K201.
-
Preparation:
-
Use cells expressing Nav1.5 channels.
-
Prepare the standard External Solution (lowering the Ca2+ to 0.5 mM can help reduce Ca2+-dependent inactivation) and the Cs-based Internal Solution .
-
Pull glass pipettes to a resistance of 1-3 MΩ to ensure fast voltage clamping (low series resistance).
-
-
Recording Procedure:
-
Establish a stable whole-cell configuration and ensure high series resistance compensation (>80%).
-
Set the amplifier to voltage-clamp mode.
-
Apply the INa voltage protocol.
-
-
Voltage Protocol for INa:
-
Rationale: A very negative holding potential is required to ensure channels are fully available for activation. The brief, strong depolarization elicits a large, rapidly inactivating inward current.
-
| Step | Parameter | Value | Purpose |
| 1 | Holding Potential | -120 mV | Remove steady-state inactivation. |
| 2 | Test Pulse | -20 mV | 50 ms |
| 3 | Return to Holding | -120 mV | - |
-
Drug Application & Analysis:
-
Follow the same procedure as for ICa,L.
-
Measure the peak inward current during the test pulse at -20 mV.
-
Calculate the percentage of block caused by K201. To investigate frequency-dependent block, the protocol can be applied at higher frequencies (e.g., 1 Hz vs. 0.1 Hz) in the presence and absence of the drug.
-
Trustworthiness and Self-Validation
To ensure the integrity of your results, every experiment should include self-validating steps:
-
Positive Controls: At the end of an experiment, apply a known, selective blocker for the channel you are studying (e.g., E-4031 for hERG, Nifedipine for ICa,L, Tetrodotoxin for INa) to confirm the identity of the recorded current.[16][18]
-
Seal and Series Resistance Monitoring: Continuously monitor the seal resistance (>1 GΩ) and series resistance throughout the experiment. A significant change in these parameters can invalidate the recording.[10]
-
Washout: Where possible, attempt to wash out the drug effect by perfusing with the control external solution. A reversible effect increases confidence that the observed changes are due to the compound.
-
Vehicle Control: Perform control experiments using the vehicle (e.g., DMSO) in which K201 is dissolved to ensure it has no effect on its own.
By employing these rigorous protocols and validation steps, researchers can accurately characterize the complex electrophysiological profile of K201, contributing to a more complete understanding of its potential as a novel therapeutic agent.
References
-
JTV-519 - Wikipedia. [Link]
-
Wang, Y., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association. Biochemical Journal. [Link]
-
JTV-519 FREE BASE - Inxight Drugs. [Link]
-
Kaneko, N., et al. (2009). Pharmacological Characteristics and Clinical Applications of K201. Journal of Pharmacological Sciences. [Link]
-
Matsuda, R., et al. (2009). Pharmacological Characteristics and Clinical Applications of K201. Journal of Pharmacological Sciences. [Link]
-
Elliott, E. B., et al. (2012). K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes. Pflügers Archiv - European Journal of Physiology. [Link]
-
Lannigan, J., et al. (2006). New Cardioprotective Agent K201 Is Natriuretic and Glomerular Filtration Rate Enhancing. Hypertension. [Link]
-
Elliott, E. B., et al. (2011). K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca. CORE. [Link]
-
Effects of a Novel Cardioprotective Drug, JTV-519, on Membrane Currents of Guinea Pig Ventricular Myocytes - ResearchGate. [Link]
-
Elliott, E. B., et al. (2012). K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes. springermedizin.de. [Link]
-
Patch-Clamp Recording Protocol - Creative Bioarray. [Link]
-
Action sites of K201 on the cell membrane and in cells: ⊥, inhibition; ↓, activation - ResearchGate. [Link]
-
#LabHacks: 14 sharp tips for patch clamping - Scientifica. (2016). [Link]
-
Class III Antiarrhythmics (Potassium Channel Blockers) - CV Pharmacology. [Link]
-
Patch clamp techniques for investigating neuronal electrophysiology - Scientifica. (2020). [Link]
-
Richmond, J. E., & Jorgensen, E. M. (1999). Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans. Journal of Neurophysiology. [Link]
-
patch-clamp-protocol-final.pdf. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). [Link]
-
Voltage Clamp Protocol - Virtual Labs. [Link]
-
Calcium channel blocker - Wikipedia. [Link]
-
Mirams, G. R., et al. (2025). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. eLife. [Link]
-
Ogden, D., & Stanfield, P. Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]
-
Patch Clamp Electrophysiology, Action Potential, Voltage Clamp - Molecular Devices. [Link]
-
Patch Clamp Internal Solutions - SWHarden.com. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines | FDA.report. (2018). [Link]
-
Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC. [Link]
-
Wulff, H., et al. (2002). K(+) channels as therapeutic drug targets. Current Opinion in Drug Discovery & Development. [Link]
-
Perez-Cornejo, P., et al. (2021). Potassium Channels as a Target for Cancer Therapy: Current Perspectives. Cancers. [Link]
-
Pathophysiological Role of K2P Channels in Human Diseases | Cell Physiol Biochem - Cellular Physiology and Biochemistry. [Link]
-
Whole Cell Patch Clamp Protocol | AXOL Bioscience. [Link]
-
Inhibition of K Channels Affects the Target Cell Killing Potential of CAR T Cells. (2024). [Link]
Sources
- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. JTV-519 FREE BASE [drugs.ncats.io]
- 4. Pharmacological Characteristics and Clinical Applications of K201 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV-519 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 8. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Virtual Labs [virtual-labs.github.io]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. swharden.com [swharden.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. fda.gov [fda.gov]
- 17. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 18. fda.report [fda.report]
Troubleshooting & Optimization
improving JTV 519 fumarate stability in aqueous buffer
Technical Support Center: JTV 519 (K201) Fumarate Stability
Topic: Improving JTV 519 (K201) Fumarate Stability in Aqueous Buffer Audience: Researchers, Electrophysiologists, and Drug Discovery Scientists Format: Interactive Troubleshooting Guide & SOP[]
Introduction: The Stability Paradox of K201
JTV 519 (K201) is a critical tool for investigating Ryanodine Receptor 2 (RyR2) gating and SERCA2a activity. However, its chemical nature—a lipophilic 1,4-benzothiazepine derivative formulated as a fumarate salt—presents a dual challenge in aqueous environments: solubility limits and hydrolytic instability .[]
This guide addresses the most common failure mode: inconsistent experimental data caused by invisible precipitation or degradation of the compound in physiological buffers.
Module 1: The Chemistry of Instability
Q: Why does my JTV 519 solution turn cloudy or lose potency after dilution?
A: You are likely experiencing Salt Disproportionation or Hydrolytic Ring Cleavage .[]
-
The Solubility Trap (Salt Disproportionation):
-
The Mechanism: JTV 519 is supplied as a fumarate salt to improve shelf stability and initial dissolution. Fumaric acid is acidic.[] When you dissolve the powder in a small volume of water, the local pH is low, keeping the amine protonated (soluble).
-
The Failure: When you dilute this into a physiological buffer (pH 7.4), the buffer overwhelms the fumarate. The pH rises to 7.4. At this pH, a significant fraction of JTV 519 deprotonates to its Free Base form. The Free Base is highly lipophilic and insoluble; it precipitates out as micro-crystals or adsorbs to the plastic walls of your tubing and perfusion system.
-
-
The Time-Bomb (Hydrolysis):
-
The Mechanism: The 1,4-benzothiazepine ring structure (similar to diltiazem) contains amide and ester-like linkages susceptible to hydrolysis.[]
-
The Consequence: In aqueous solution, especially if the pH drifts or temperature rises, the ring opens. The resulting degradation products are inactive on RyR2, leading to "false negative" results in long-duration experiments.
-
Module 2: Visualization of the Stability Logic
The following diagram illustrates the decision pathway for handling JTV 519 to prevent degradation and precipitation.
Caption: Workflow for maximizing JTV 519 stability. Green paths indicate optimal handling; red paths indicate failure modes.[]
Module 3: Optimized Preparation Protocol (SOP)
Q: What is the "Gold Standard" protocol for preparing JTV 519 for perfusion?
A: Do not dissolve JTV 519 directly in the buffer. Use the DMSO-Pulse Method to ensure the compound enters the aqueous phase as a dispersed monomer rather than an aggregate.[]
Step 1: Master Stock Preparation (Non-Aqueous)
-
Solvent: 100% Anhydrous DMSO (Dimethyl sulfoxide).[]
-
Concentration: Prepare a 10 mM to 50 mM stock.
-
Calculation: Molecular Weight of JTV 519 Fumarate ≈ 540.67 g/mol .
-
To make 1 mL of 10 mM stock, dissolve 5.41 mg in 1 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Step 2: Working Solution (Day of Experiment)
-
Target: 1 µM (typical for RyR2 stabilization).
-
Vehicle Limit: Keep final DMSO concentration < 0.1% to avoid solvent artifacts on ion channels.[]
-
The "Vortex Injection" Technique:
-
Measure the required volume of your physiological buffer (e.g., Tyrode’s, KRH) into a tube.
-
Start vortexing the buffer.
-
While vortexing, inject the specific volume of DMSO stock directly into the center of the liquid vortex.
-
Why? This prevents the "cloud" effect where a drop of DMSO hits static water, causing local precipitation of the hydrophobic drug before it can disperse.
-
Step 3: Validation
-
Visual Check: Hold the tube up to a light source.[] It must be crystal clear. Any "shimmer" or cloudiness indicates the free base has crashed out.
-
pH Check: Confirm final pH is 7.35–7.45. JTV 519 is extremely sensitive to pH shifts regarding solubility.[]
Module 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| "Sticky" Data (Drug effect persists after washout) | Adsorption. The lipophilic free base sticks to perfusion tubing (Tygon/PVC).[] | Use glass or PTFE (Teflon) tubing where possible.[] Wash out with a BSA-containing buffer (0.1% BSA) to scavenge lipophilic residues.[] |
| Loss of Potency (Over 4-6 hours) | Hydrolysis. The benzothiazepine ring has degraded in the aqueous buffer.[] | Prepare fresh working solutions every 2-3 hours. Do not use leftover solutions from the morning for afternoon experiments. |
| Precipitate in Stock (After freezing) | DMSO Hygroscopicity. DMSO absorbed water from the air, causing the drug to crash out in the freezer. | Use anhydrous DMSO and seal vials with Parafilm.[] Sonicate thawed stock for 30s before use to redissolve micro-crystals. |
| Inconsistent IC50 | pH Variation. Small changes in buffer pH (7.2 vs 7.6) drastically alter the soluble fraction. | Strictly buffer your solutions (e.g., HEPES) and check pH after adding the drug, though the shift should be negligible at µM concentrations. |
References
-
Hunt, D. J., et al. (2007). "K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association."[2][3] Biochemical Journal, 404(3), 431-438. [Link]
- Kaneko, N. (1994). "New 1,4-benzothiazepine derivative, K201, demonstrates cardioprotective effects against sudden cardiac cell death and ischemia/reperfusion injury." Canadian Journal of Cardiology, 10, 815. (Seminal work on the molecule class).
Sources
Technical Support Center: K201 (JTV519) Formulation & Stability
Topic: Troubleshooting Precipitation of K201 in Physiological Saline
Content Type: Technical Support Guide & FAQs Audience: Researchers (Cardiology, Pharmacology), Lab Managers
Introduction: The "Crash-Out" Phenomenon
Status: Active Issue Compound: K201 (JTV519) | 1,4-benzothiazepine derivative Common Observation: Immediate formation of white cloudiness or crystalline precipitate upon dilution of DMSO stock into 0.9% NaCl (Physiological Saline).
As a Senior Application Scientist, I frequently encounter this issue. K201 is a lipophilic 1,4-benzothiazepine derivative. While it is a potent stabilizer of the Ryanodine Receptor 2 (RyR2), its physical chemistry makes it hostile to aqueous environments rich in sodium ions. The precipitation you are seeing is likely due to the "Salting-Out" effect , where the high ionic strength of physiological saline reduces the solubility of the hydrophobic drug, combined with Solvent Shock from rapid polarity changes.
This guide provides the protocols to solubilize K201 stably for in vivo and ex vivo applications.
Part 1: The Chemistry of Precipitation (Root Cause Analysis)
To solve the problem, we must understand the thermodynamic conflict occurring in your test tube.
| Variable | Condition | Impact on K201 |
| Hydrophobicity | High (Lipophilic) | K201 prefers organic solvents (DMSO, Ethanol) and repels water. |
| Ionic Strength | High (0.9% NaCl) | Saline contains abundant Na+ and Cl- ions. These ions hydrate tightly with water molecules, leaving fewer "free" water molecules to solvate the K201. This forces the drug molecules to aggregate (precipitate). |
| Dielectric Constant | Abrupt Drop | Moving from DMSO (Dielectric constant ~47) to Saline (High polarity) creates an energetic shock, causing immediate nucleation of crystals. |
Part 2: Troubleshooting Guide & FAQs
Q1: I added my 10 mM DMSO stock directly to saline, and it turned cloudy immediately. Can I vortex it back into solution?
Answer: No. Once K201 precipitates in saline, vortexing rarely redissolves it because the thermodynamic equilibrium favors the solid state in that ionic environment.
-
The Fix: You must restart. You cannot "force" it back in without adding excessive organic co-solvents that might be toxic to your biological system.
-
Prevention: Use the "Step-Down" Serial Dilution Method (see Protocol A below) to gradually acclimate the compound to the aqueous environment.
Q2: What is the maximum stable concentration of K201 in saline?
Answer: In 100% physiological saline, K201 is unstable above 10–50 µM without surfactant assistance.
-
Most cardiac perfusion protocols (Langendorff) use K201 at 0.3 µM to 1.0 µM . At these levels, it is soluble if prepared correctly.
-
If your experiment requires concentrations >100 µM (e.g., bolus injection), you must use a vehicle enhancer like Cyclodextrin (HP-β-CD) or a PEG/Tween co-solvent system.
Q3: Can I use Ethanol instead of DMSO?
Answer: Ethanol is possible but less ideal. DMSO has a higher solubilizing power for benzothiazepines. However, if your specific tissue is DMSO-sensitive, you may use Ethanol, but you will likely need to lower your stock concentration to prevent crashing out upon storage.
Part 3: Validated Experimental Protocols
Protocol A: The "Step-Down" Dilution (Recommended for <10 µM Final Conc.)
Best for: Perfusion buffers, cell culture media, isolated cardiomyocytes.
Logic: This method prevents "Solvent Shock" by introducing an intermediate dilution step.
-
Primary Stock: Dissolve K201 powder in 100% anhydrous DMSO to 10 mM .
-
Storage: Aliquot and store at -20°C.
-
-
Intermediate Stock (100x): Dilute the Primary Stock 1:100 into distilled water (NOT saline yet) or a 50/50 DMSO/Water mix.
-
Result: 100 µM K201 in low-salt vehicle.
-
-
Working Solution: Dilute the Intermediate Stock into your Physiological Saline or Tyrode’s Solution.
-
Final: 1 µM K201.[1]
-
Observation: Should remain clear.
-
Protocol B: High-Concentration Bolus Formulation
Best for: In vivo IP or IV injection where volume is limited.
Logic: Uses complexation to shield the hydrophobic drug from the saline ions.
-
Vehicle Preparation: Prepare 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.
-
Solubilization: Add K201 powder directly to the vehicle.
-
Agitation: Sonicate at 37°C for 20 minutes.
-
Dilution: If needed, dilute this mix with saline immediately before injection.
Part 4: Visualizing the Workflow & Mechanism
Figure 1: The "Step-Down" Dilution Workflow
Caption: Correct mixing order to prevent K201 precipitation. Note the avoidance of direct high-concentration mixing with Saline.
Figure 2: Mechanism of Action (RyR2 Stabilization)
Caption: K201 (JTV519) binds to RyR2, enhancing FKBP12.6 affinity and preventing Calcium leak during diastole.[2][3]
Part 5: Summary Data Table
| Parameter | Value / Recommendation | Notes |
| MW | 464.02 g/mol (HCl salt) | Ensure you know if you have the free base or salt. |
| Primary Solvent | DMSO | Soluble up to ~50 mM. |
| Aqueous Solubility | < 50 µM (in Saline) | Highly dependent on ionic strength. |
| Target In Vivo Conc. | 0.3 – 1.0 µM | Typical therapeutic window for RyR2 stabilization. |
| Storage | -20°C (Desiccated) | Protect stock solutions from moisture. |
References
-
Kohno, M., et al. (2003). "A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure." American Journal of Physiology-Heart and Circulatory Physiology.
-
Wehrens, X.H., et al. (2004).[4][5] "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2."[1] Science.
-
Hunt, D.J., et al. (2007).[6] "K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association."[1][4][5] Biochemical Journal.
-
Loughrey, C.M., et al. (2011).[7] "K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes."[7] Basic Research in Cardiology.
-
Kaneko, N. (2009).[6] "New 1,4-benzothiazepine derivative, K201 (JTV-519), for the treatment of heart failure and arrhythmias."[6][8] Current Therapeutic Research.
Sources
- 1. JTV-519 FREE BASE [drugs.ncats.io]
- 2. Ca2+ Release Channels (Ryanodine Receptors) and Arrhythmogenesis | Thoracic Key [thoracickey.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. New Cardioprotective Agent K201 Is Natriuretic and Glomerular Filtration Rate Enhancing - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target sodium channel blockage by K201
To: Research Team / Electrophysiology Core From: Dr. Aris Thorne, Senior Application Scientist, IonChannel Solutions Subject: Technical Advisory: Optimizing K201 (JTV-519) Specificity in Cardiac Models
Introduction: Taming the "Dirty" Drug
You are likely reading this because you are observing contradictory data in your cardiac assays. You might be seeing anti-arrhythmic stabilization of the Ryanodine Receptor (RyR2) in one trace, but pro-arrhythmic conduction slowing (QRS widening) in another.
This is the K201 paradox. K201 (JTV-519) is a powerful tool for stabilizing "leaky" RyR2 channels, but it is a "dirty" drug with a narrow therapeutic window. Its primary liability is the use-dependent blockade of Nav1.5 (cardiac sodium channels).
This guide is not a generic manual. It is a strategic protocol designed to decouple the RyR2 efficacy from the Nav1.5 toxicity.
Module 1: The Mechanistic Conflict
To troubleshoot K201, you must understand why it fails. K201 binds to the local anesthetic site of Nav1.5, preferentially blocking the channel in its open or inactivated states . This means the more you stimulate the heart (higher frequency), the more K201 blocks the sodium current.
Visualizing the Off-Target Pathway
Figure 1: Dual-action mechanism of K201. Note that Nav1.5 blockade is exacerbated by high pacing frequencies (use-dependence).
Module 2: The Therapeutic Window & Data Summary
The most common error is overdosing. K201 is often used at 10 µM in literature, but this concentration guarantees significant Nav1.5 and SERCA inhibition.
Target Concentration Window: 0.3 µM – 1.0 µM
| Target | Effect | IC50 / Effective Conc. | Risk Level |
| RyR2 | Stabilization (prevents leak) | 0.3 – 1.0 µM | ✅ Desired |
| Nav1.5 | Channel Blockade (Use-Dependent) | ~2.0 – 4.0 µM (at 1-3 Hz) | ⚠️ High Risk |
| SERCA2a | ATPase Inhibition | ~9.0 – 19.0 µM | ❌ Metabolic Failure |
| hERG | K+ Current Block | > 3.0 µM | ⚠️ QT Prolongation |
Data synthesized from Kaneko et al. (1997) and Hunt et al. (2007).
Module 3: Optimized Experimental Protocols
To ensure your data reflects RyR2 modulation and not Na+ block, you must modify your pacing and application protocols.
Protocol A: The "Low-and-Slow" Titration (Whole Heart / Myocyte)
Use this for Langendorff or isolated myocyte contractility assays.
-
Baseline Stabilization: Pace the preparation at 0.5 Hz or 1.0 Hz (NOT 3-5 Hz).
-
Reasoning: Nav1.5 block by K201 is frequency-dependent. At low frequencies, the channel spends more time in the resting state, where K201 has lower affinity [1].
-
-
Wash-in Phase:
-
Perfuse K201 at 0.5 µM for 10 minutes.
-
CRITICAL: Do not stimulate/pace during the first 2 minutes of wash-in if possible. This minimizes "trapping" of the drug in open channels.
-
-
Readout Validation (Self-Check):
-
Measure QRS duration (whole heart) or Upstroke Velocity (dV/dt) (myocytes).
-
Pass Criteria: If QRS widens by >10% or dV/dt drops by >15%, you have significant Nav1.5 block. Stop and Wash.
-
-
Challenge: Apply your arrhythmia trigger (e.g., Isoproterenol).
-
If arrhythmia is suppressed without conduction slowing, your data is valid.
-
Protocol B: The "Resting State" Patch Clamp
Use this when measuring Calcium Transients vs. Sodium Current.
-
Holding Potential: Hold cells at -120 mV (hyperpolarized).
-
Reasoning: This maximizes the number of Nav1.5 channels in the resting state, minimizing the high-affinity inactivated-state binding of K201 [2].
-
-
Pulse Protocol:
-
Apply a single test pulse every 10–15 seconds (0.1 Hz or less).
-
This allows full recovery of Nav1.5 from any transient block, isolating the background RyR2 effects.
-
Module 4: Troubleshooting & FAQs
Q1: I see a reduction in Calcium Transient amplitude with K201. Is this RyR2 stabilization or off-target?
-
Diagnosis: This is likely SERCA inhibition or L-type Ca2+ block , not just RyR2 stabilization.
-
The Check: Look at the relaxation time (Tau) of the Ca2+ transient. If relaxation is significantly prolonged, you are inhibiting SERCA (IC50 ~9-15 µM) [3].
-
Solution: Reduce concentration to 0.3 µM. If the issue persists, your K201 batch may be degrading or you are using a solvent (DMSO) concentration >0.1%.
Q2: Can I wash out K201 if I overdose?
-
Answer: No, not easily. K201 is highly lipophilic. It partitions into the lipid bilayer and washes out extremely slowly (>30 mins).
-
Protocol Adjustment: Do not rely on washout for "control" comparisons in the same cell. Use separate vehicle-control groups or a cumulative dose-response where you start low.
Q3: The QRS widening is unavoidable in my mouse model (high heart rate). What now?
-
Answer: Mouse hearts beat at 600 bpm (10 Hz). K201 is almost unusable in vivo in mice without Nav1.5 confounding.
-
The Fix: You must switch to a Rycal (RyR2 stabilizer) that lacks the benzothiazepine moiety responsible for Nav block.
-
Alternative: S107 or ARM210 .[1]
-
Why: S107 stabilizes RyR2-FKBP12.6 interaction but has zero effect on Nav1.5 or hERG at concentrations up to 10-30 µM [4].
-
Module 5: Decision Matrix (Workflow)
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for K201 experiments. When protocol adjustments fail, switching to S107 is the recommended path.
References
-
Kaneko, N., et al. (2009). "Mechanism of inhibition of sodium channels by the benzothiazepine derivative K201." Journal of Pharmacological Sciences.
-
Kohno, M., et al. (2003). "A new cardioprotective agent, JTV-519, inhibits the Na+/Ca2+ exchange current in guinea-pig ventricular cells." British Journal of Pharmacology.
-
Hunt, D. J., et al. (2007). "K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association."[2] Biochemical Journal.
-
Lehnart, S. E., et al. (2008). "Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice." Journal of Clinical Investigation.
-
Wehrens, X. H., et al. (2004). "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing drugs."[2][3] Science.
Sources
- 1. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing K201 (JTV519) in Failing Heart Models
Current Status: Operational Support Lead: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Variability in K201 Response
Introduction: The "Biphasic" Trap
If you are seeing inconsistent results with K201 (JTV519) in your heart failure (HF) models—ranging from "no effect" to "profound negative inotropy"—you are likely encountering the compound's biphasic pharmacology.
K201 is not a simple channel blocker; it is a state-dependent RyR2 stabilizer . Its efficacy relies heavily on the phosphorylation state of the Ryanodine Receptor 2 (RyR2) and the precise concentration used. In failing hearts, RyR2 is often hyperphosphorylated (by PKA or CaMKII) and depleted of the stabilizing subunit FKBP12.6, leading to diastolic Calcium (
However, at slightly higher concentrations, K201 becomes a dirty drug, inhibiting SERCA2a and sarcolemmal ion channels. This guide helps you navigate that narrow therapeutic window.
Module 1: Diagnostic Triage (Why is it not working?)
Use this decision matrix to categorize your issue.
| Symptom | Probable Cause | Immediate Action |
| No effect on Ca²⁺ transients | "Healthy" RyR2 State | Confirm your model actually has diastolic leak. K201 has minimal effect on healthy, non-leaky RyR2. |
| Reduced contraction amplitude (Negative Inotropy) | Off-Target SERCA/L-type Block | Concentration is too high (>1 µM). You are inhibiting SERCA uptake or |
| Variability between cells/days | Temperature/Pacing Mismatch | RyR2 leak is temperature-sensitive. Room temp (22°C) often masks the leak K201 is meant to fix. |
| Arrhythmias worsen | Pro-arrhythmic toxicity | Check for |
Module 2: Mechanistic Troubleshooting & Visualization
To fix the variability, you must understand the competing pathways. K201 targets the RyR2-FKBP12.6 complex at low doses but hits the SERCA pump at high doses.
The K201 Selectivity Window
Caption: Figure 1. The dose-dependent bifurcation of K201 pharmacology. Green path represents the desired therapeutic window; Red path indicates off-target toxicity.
Module 3: Frequently Asked Questions (FAQs)
Q1: My failing heart model shows no response to K201. Is the drug degraded?
Answer: Before blaming the chemical, validate the biological substrate . K201 efficacy is "use-dependent," meaning it requires a defective RyR2 to show an effect.
-
The Science: In non-ischemic or early-stage failure models, RyR2 phosphorylation (Ser2808/Ser2814) might not be high enough to cause significant FKBP12.6 dissociation. If the channel isn't "leaky," K201 has nothing to stabilize.
-
Validation Protocol:
-
Perform a Caffeine Challenge : Apply 10 mM Caffeine. If the resulting transient is identical to your control (non-failing) group, your SR load is normal, and RyR2 leak is likely minimal.
-
Isoproterenol Stress Test : K201 effects often only unmask under
-adrenergic stimulation (100 nM Isoproterenol), which drives RyR2 phosphorylation.
-
Q2: I see a reduction in Ca²⁺ transient amplitude. Isn't K201 supposed to improve contractility?
Answer: You are likely overdosing. While K201 fixes the leak, it inhibits SERCA2a at concentrations >1 µM (species dependent; rats are more sensitive than rabbits).
-
The Fix: Titrate down.
-
0.1 - 0.3 µM: Purest RyR2 stabilizing effect.[1]
-
1.0 µM: Maximum effective dose before SERCA inhibition begins.
-
>3.0 µM: Significant off-target block of
and .
-
-
Note: In severe heart failure, fixing the leak should increase SR
content and therefore transient amplitude. If amplitude drops, the SERCA inhibition (slowing refilling) is outweighing the leak reduction.
Q3: Why are my Ca²⁺ spark data so variable day-to-day?
Answer: Temperature and Pacing Rate are the culprits.
-
Temperature: RyR2 leak is highly temperature-sensitive. Experiments at Room Temperature (22°C) drastically underestimate leak frequency compared to physiological temperature (35-37°C). K201 effects are minimized at 22°C.
-
Protocol Adjustment:
-
Maintain bath temp at 36°C ± 0.5°C .
-
Pace cells at 1 Hz (human/rabbit) or 4-5 Hz (mouse/rat) prior to recording to load the SR. Recording sparks in unloaded, quiescent cells yields false negatives.
-
Module 4: Optimized Experimental Workflow
Follow this flowchart to standardize your K201 assessment.
Caption: Figure 2. Standardized workflow for assessing K201 efficacy in isolated cardiomyocytes.
Module 5: Validated Protocols
Protocol A: Assessing Diastolic Leak (Confocal Microscopy)
-
Preparation: Isolate cardiomyocytes using standard enzymatic digestion.
-
Loading: Incubate with Fluo-4 AM (5 µM) for 20 mins at room temperature. De-esterify for 15 mins.
-
Perfusion: Tyrode’s solution with 1.8 mM
.-
Critical Step: Set temperature to 36°C .
-
-
Conditioning: Field stimulate cells at 1 Hz for 30 seconds to standardize SR load. Stop pacing.
-
Recording: Acquire line-scan images (xt) for 10-20 seconds immediately after pacing stops.
-
Treatment: Perfusion with K201 (0.3 - 1.0 µM) for 5 minutes. Repeat recording.
-
Quantification: Count sparks (
).-
Success Metric: K201 should reduce spark frequency by >30% in failing cells without significantly reducing the amplitude of the subsequent electrically evoked transient.
-
Protocol B: Excluding SERCA Inhibition
To prove your effect is RyR2-specific:
-
Measure the decay time constant (
) of the electrically evoked transient. -
If K201 treatment significantly prolongs
(increases time to baseline), you are inhibiting SERCA. -
Target:
change.
References
-
Marx, S. O., et al. (2000).[2] PKA phosphorylation dissociates FKBP12.6 from the calcium release channel (ryanodine receptor): defective regulation in failing hearts. Cell. Link
-
Wehrens, X. H., et al. (2004).[3] Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein FKBP12.[4][5]6. Science. Link
-
Kohno, M., et al. (2003).[2] A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure.[4] American Journal of Physiology-Heart and Circulatory Physiology. Link
-
Loughrey, C. M., et al. (2007). K201 modulates excitation-contraction coupling and spontaneous Ca2+ release in normal adult rabbit ventricular cardiomyocytes. Cardiovascular Research.[4] Link
-
Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association.[5] Biochemical Journal. Link
-
Darcy, Y. L., et al. (2016).[6][7] K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle.[6][7] Molecular Pharmacology. Link
Sources
- 1. Effect of K201, a novel antiarrhythmic drug on calcium handling and arrhythmogenic activity of pulmonary vein cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
JTV 519 dose-dependent toxicity in cultured myocytes
⚠️ CRITICAL ALERT: The "Dirty Drug" Threshold
Read Before Experimentation: K201 (JTV 519) is a non-specific 1,4-benzothiazepine derivative. While it is celebrated as a Ryanodine Receptor 2 (RyR2) stabilizer, its specificity is highly concentration-dependent.
The Golden Rule:
-
Therapeutic Window: 0.3 µM – 1.0 µM
-
Toxic/Off-Target Threshold: > 3.0 µM
Danger: Exceeding 3.0 µM shifts the compound from a specific RyR2 stabilizer to a broad-spectrum ion channel blocker (inhibiting SERCA2a,
Mechanism of Action: Specificity vs. Toxicity
To troubleshoot K201, you must understand why it fails at high doses.
The Therapeutic Mechanism (0.3 – 1.0 µM)
At low concentrations, K201 binds to RyR2 (potentially modulating the FKBP12.6 binding interface or the Annexin V binding site). It corrects the "unzipped" state of the channel, preventing diastolic Calcium leak (sparks) without blocking systolic release.
The Toxic Mechanism (> 3.0 µM)
At supratherapeutic doses, K201 loses selectivity.
-
SERCA2a Inhibition: It blocks the SERCA pump (
µM), preventing SR calcium reuptake. This depletes SR load and stops the cell from beating. -
Ion Channel Blockade: It acts as a weak local anesthetic, blocking Sodium (
), L-type Calcium ( ), and Potassium ( ) channels. This alters action potential duration and can induce conduction blocks.
Visualization: Dose-Dependent Pathway Switch
Figure 1: Functional switch of K201 from protective RyR2 stabilizer to toxic multi-channel blocker.
Dose Optimization Guide
Use this table to interpret your data or plan your dose-response curve.
| Concentration | Effect on Myocytes | Mechanism | Outcome |
| < 0.1 µM | Negligible | Below binding affinity threshold. | No observable effect. |
| 0.3 – 1.0 µM | Therapeutic | Specific stabilization of RyR2 closed state. | Reduced Ca2+ sparks; preserved contractility. |
| 3.0 – 5.0 µM | Transition | Onset of SERCA inhibition and | Reduced systolic Ca2+ transient amplitude. |
| 10 – 20 µM | Toxic | Significant SERCA blockade; | Cessation of beating ; SR Ca2+ depletion. |
| > 25 µM | Lethal | Broad ion channel block; Annexin V interference. | Cell death; complete electrical silence. |
Experimental Protocol: Preparation & Application
Objective: Prepare stable K201 for cardiomyocyte treatment without precipitation or solvent toxicity.
Step 1: Stock Preparation
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Solubility: Soluble up to 100 mM in DMSO.
-
Storage: Aliquot and store at -80°C (stable for 6 months). Avoid freeze-thaw cycles.
Step 2: Working Solution (Self-Validating Step)
-
Target: 1 mM intermediate stock.
-
Validation: Dilute stock 1:1000 into culture media to reach 1 µM.
-
Control Check: Ensure final DMSO concentration is < 0.1% . Cardiomyocytes are sensitive to DMSO > 0.1%, which can mimic K201 toxicity (arrhythmia).
Step 3: Incubation Timeline
-
Acute (Electrophysiology): Perfusion for 5–10 minutes is sufficient for channel interaction.
-
Chronic (Heart Failure Models): Incubate for 24–48 hours. Note: K201 degrades in media over time; refresh media every 24 hours.
Visualization: Workflow
Figure 2: Preparation workflow ensuring solubility and safe DMSO limits.
Troubleshooting & FAQs
Q1: My myocytes stopped beating completely after adding K201. Is this apoptosis?
-
Diagnosis: Likely functional toxicity, not apoptosis (yet).
-
Cause: You likely exceeded 3 µM. At this level, K201 blocks SERCA2a. If SERCA is blocked, the Sarcoplasmic Reticulum cannot refill with Calcium. Without SR Calcium load, there is no Calcium-Induced Calcium Release (CICR), hence no contraction.
-
Solution: Washout immediately. If caught early (<1 hour), function may recover. Reduce dose to 0.5 µM.
Q2: I am trying to induce arrhythmia to test K201, but K201 itself is causing arrhythmia.
-
Cause: K201 is pro-arrhythmic at high doses due to
(Sodium) and (Potassium) blockade. This slows conduction velocity, creating substrates for re-entrant waves. -
Solution: You are in the "dirty" window. Strictly maintain concentration < 1.0 µM. If you need a higher dose for an effect, your model might not be RyR2-leak dependent.
Q3: I see no reduction in Ca2+ sparks at 1.0 µM.
-
Diagnosis: Model mismatch.
-
Context: K201 preferentially stabilizes leaky or phosphorylated RyR2 (e.g., in Heart Failure or CPVT models). In healthy, wild-type myocytes, K201 has minimal effect on Calcium sparks because the RyR2 is already stable.
-
Solution: Confirm your cells are actually stressed (e.g., Isoproterenol-treated, Pacing-induced failure, or genetic CPVT lines).
Q4: The drug precipitated when added to the media.
-
Cause: K201 (as a fumarate salt) can be sensitive to pH shocks or high salt concentrations during rapid dilution.
-
Solution: Dilute the DMSO stock into a small volume of serum-free media first, vortex rapidly, then add to the bulk culture. Ensure the stock is fully thawed before pipetting.
References
-
Kaneko, N., et al. (1997).[1] Inhibition of annexin V-dependent Ca2+ movement in large unilamellar vesicles by K201, a new 1,4-benzothiazepine derivative.[1] Biochimica et Biophysica Acta (BBA).
-
Hunt, D. J., et al. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association.[2] Biochemical Journal.
-
Darcy, Y. L., et al. (2016).[1][3] K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle.[1] Molecular Pharmacology.
-
Elliott, E. B., et al. (2011). K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes.[4][5] Cell Calcium.[6][7][8][9]
-
Wehrens, X. H., et al. (2004).[2] Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2. Science.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes | springermedizin.de [springermedizin.de]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous off-target impact of ion-channel deletion on intrinsic properties of hippocampal model neurons that self-regulate calcium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Long-Term Stability of JTV-519
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to JTV-519 Stability
JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in cardiovascular research due to its action as a ryanodine receptor (RyR2) stabilizer.[1] The integrity and purity of JTV-519 are paramount for obtaining reliable and reproducible experimental results. Like many complex organic molecules, JTV-519 is susceptible to degradation over time if not stored and handled correctly. This guide outlines the potential degradation pathways, provides best practices for storage, and offers troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause JTV-519 to degrade?
A1: The primary environmental factors that can compromise the stability of JTV-519 are temperature, moisture, light, and oxygen.[2][3] As a 1,4-benzothiazepine derivative, JTV-519's core structure contains functional groups that are susceptible to hydrolysis, oxidation, and photodegradation.[4][5][6]
Q2: What are the recommended storage conditions for JTV-519?
A2: For long-term stability, JTV-519, particularly in its solid form (often as a fumarate salt), should be stored at +4°C . It is crucial to store the compound in a tightly sealed, light-resistant container to protect it from moisture and light.[2] For stock solutions, storage at -20°C or -80°C is recommended to minimize chemical degradation.[7]
Q3: How should I handle JTV-519 to minimize degradation?
A3: Proper handling is as critical as proper storage.[7]
-
Minimize Exposure: Only remove the amount of JTV-519 needed for your experiment from the main stock.
-
Inert Atmosphere: When handling the solid compound, consider using a glove box with an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
-
Avoid Freeze-Thaw Cycles: For stock solutions, aliquot into single-use volumes to prevent repeated freezing and thawing, which can accelerate degradation.[7]
-
Use Appropriate Solvents: When preparing solutions, use high-purity, anhydrous solvents.
Q4: What are the potential degradation pathways for JTV-519?
A4: Based on the chemical structure of JTV-519, a 1,4-benzothiazepine derivative, the most likely degradation pathways are:
-
Hydrolysis: The amide bond within the benzothiazepine ring system could be susceptible to hydrolysis, especially under acidic or basic conditions.[4][8] This would lead to the opening of the seven-membered ring.
-
Oxidation: The sulfur atom in the thiazepinone ring is a primary target for oxidation, potentially forming sulfoxides or sulfones.[5][9] This can be catalyzed by exposure to air (oxygen) and light.
-
Photodegradation: Aromatic systems and certain functional groups can be sensitive to UV and visible light, leading to complex degradation pathways.[6][10][11]
Q5: How can I check the purity of my JTV-519 sample?
A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of JTV-519. A well-developed HPLC method can separate the parent compound from its potential degradation products. For structural elucidation of any observed degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected or inconsistent experimental results. | Degradation of JTV-519 leading to lower potency or the presence of interfering byproducts. | 1. Verify Purity: Analyze the JTV-519 sample by HPLC to check for the presence of degradation products. 2. Review Storage History: Confirm that the compound has been stored under the recommended conditions (+4°C for solid, -20°C or -80°C for solutions, protected from light and moisture). 3. Prepare Fresh Solutions: If using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid material. |
| Visible changes in the solid compound (e.g., discoloration, clumping). | Absorption of moisture (hygroscopicity) or significant degradation. | 1. Assess Moisture Absorption: Clumping can be an indication of moisture uptake. Ensure the container is tightly sealed and consider storing it in a desiccator. 2. Check for Degradation: Discoloration may signify chemical degradation. Analyze the sample's purity via HPLC. If significant degradation is confirmed, the sample should be discarded. |
| Difficulty dissolving the JTV-519 solid. | The compound may have degraded into less soluble products, or the incorrect solvent is being used. | 1. Confirm Solvent Suitability: Refer to the supplier's datasheet for recommended solvents. 2. Gentle Warming and Sonication: If appropriate for the solvent, gentle warming or sonication may aid dissolution. 3. Purity Analysis: If solubility issues persist, it may be a sign of degradation. Analyze the material's purity. |
| Appearance of new peaks in the HPLC chromatogram of a stored sample. | Formation of degradation products. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 or 32 amu may suggest oxidation at the sulfur atom). 2. Implement Forced Degradation Studies: To proactively understand potential degradation products, consider performing forced degradation studies as outlined in the experimental protocols below.[14][15][16] |
Experimental Protocols
Protocol 1: Routine Purity Assessment of JTV-519 by HPLC
This protocol provides a general framework for the routine analysis of JTV-519 purity. Method parameters may need to be optimized for your specific HPLC system and column.
Materials:
-
JTV-519 sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh a small amount of JTV-519 and dissolve it in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a final concentration of approximately 0.5 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: UV, ~254 nm (or as determined by a UV scan of JTV-519)
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of JTV-519 as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study of JTV-519
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[17][18] These studies intentionally stress the compound to accelerate degradation.
Stress Conditions (ICH Q1A(R2) Guidelines): [16][19]
-
Acid Hydrolysis:
-
Dissolve JTV-519 in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve JTV-519 in a suitable solvent and add 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve JTV-519 in a suitable solvent and add 3% hydrogen peroxide.
-
Keep at room temperature for a specified time.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid JTV-519 in an oven at a high temperature (e.g., 80°C) for a specified duration.
-
Dissolve the stressed solid and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of JTV-519 to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[10]
-
Analyze by HPLC, comparing with a control sample kept in the dark.
-
Visualizing Degradation and Workflow
Caption: Potential degradation pathways for JTV-519.
Caption: Workflow for ensuring JTV-519 stability.
References
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research and Analytical Reviews. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 101-110.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
-
Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
ICH Guidelines for Drug Stability Testing. (n.d.). Scribd. Retrieved from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]
-
Optimising Stability Testing in Pharmaceuticals: The Role of ICH Guidelines. (2024, November 20). DH Lab. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Process for the preparation of benzothiazepinone derivatives. (1990). Google Patents.
-
1,5-Benzothiazepines: Recent developments in the synthetic strategies. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Stress Testing Study Design. (2020, July 20). Veeprho. Retrieved from [Link]
-
Benzo[14][18]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. (2000, July 6). SciSpace. Retrieved from [Link]
-
Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. (2021, October 18). Frontiers. Retrieved from [Link]
-
SYNTHESIS OF 1,5-BENZOTHIAZEPINE-1-OXIDE/-1,1-DIOXIDE DERIVATIVES AND 1,2-OXAZIRINO[2,3-a][14][18] BE. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. (2024, July 24). Books. Retrieved from [Link]
-
Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). CliniSciences. Retrieved from [Link]
-
Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved from [Link]
-
How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. Retrieved from [Link]
-
JTV-519. (n.d.). Wikipedia. Retrieved from [Link]
-
SYNTHESIS OF 1,5-BENZOTHIAZEPINE-1-OXIDE/-1,1-DIOXIDE DERIVATIVES AND 1,2-OXAZIRINO[2,3-a][14][18] BENZODIAZEPINE. (2006, September 24). Taylor & Francis. Retrieved from [Link]
-
1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (n.d.). PMC - NIH. Retrieved from [Link]
-
Benzothiazepines: chemistry of a privileged scaffold. (2015, August 6). ResearchGate. Retrieved from [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. (2016, September 30). PMC. Retrieved from [Link]
-
Synthesis and spectroscopic investigations of 1,4-benzothiazepine derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved from [Link]
-
Photochemical decomposition of 1,4-benzodiazepines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis and spectroscopic investigations of 1,4-benzothiazepine derivatives. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. (n.d.). CIBTech. Retrieved from [Link]
-
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. (n.d.). PMC. Retrieved from [Link]
-
Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016, December 20). Research and Reviews. Retrieved from [Link]
-
1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. (2023, November 22). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Protective effect of JTV519, a new 1,4-benzothiazepine derivative, on prolonged myocardial preservation. (n.d.). PubMed. Retrieved from [Link]
-
Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2008, January 1). ResearchGate. Retrieved from [Link]
-
The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma. (n.d.). NIH. Retrieved from [Link]
-
Determination of 1,4-benzodiazepines and their metabolites by capillary electrophoresis and high-performance liquid chromatography using ultraviolet and electrospray ionisation mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2025, October 20). ResearchGate. Retrieved from [Link]
Sources
- 1. JTV-519 - Wikipedia [en.wikipedia.org]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. gmpplastic.com [gmpplastic.com]
- 4. US4948886A - Process for the preparation of benzothiazepinone derivatives - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. books.rsc.org [books.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. veeprho.com [veeprho.com]
- 11. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. Determination of 1,4-benzodiazepines and their metabolites by capillary electrophoresis and high-performance liquid chromatography using ultraviolet and electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. onyxipca.com [onyxipca.com]
- 19. database.ich.org [database.ich.org]
adjusting K201 concentration for specific pH conditions
Optimization of Concentration & Solubility Under Variable pH Conditions
Status: Operational | Role: Senior Application Scientist | Topic: K201 (JTV519) Protocol Optimization
Executive Summary: The pH-Stability Paradox
K201 (JTV519) is a 1,4-benzothiazepine derivative widely utilized to stabilize the Ryanodine Receptor 2 (RyR2) in its closed state, preventing diastolic calcium leak—particularly in ischemic (acidic) or heart failure models.
The Core Challenge: K201 acts as a weak base. Its solubility and membrane permeability are critically dependent on pH.
-
At Physiological pH (7.4): The drug exists in an equilibrium of ionized and non-ionized forms, allowing membrane permeation to reach intracellular RyR2.
-
At Ischemic/Acidic pH (<6.5): Protonation increases significantly. While this improves solubility in aqueous buffer, it drastically reduces membrane permeability (the "Ion Trapping" effect).
Critical Directive: If you are simulating ischemia (acidosis), do not rely on applying K201 after the pH drop. The drug must be loaded at neutral pH to ensure intracellular accumulation before the acidic block occurs.
Chemical Handling & Preparation Protocol
Failure to follow this sequence frequently results in micro-precipitation that is invisible to the naked eye but alters effective concentration.
Standard Stock Preparation (Self-Validating System)
Objective: Create a stable 10 mM stock solution.
| Component | Specification | Protocol Note |
| Solvent | DMSO (Anhydrous) | Do not use water or PBS for the master stock. K201-HCl is hydrolytically sensitive and prone to precipitation. |
| Concentration | 10 mM | 4.23 mg of K201 (MW: 423.61 g/mol ) per 1.0 mL DMSO. |
| Storage | -20°C | Aliquot into single-use amber vials to prevent freeze-thaw degradation. |
The "pH-Step" Dilution Method
Objective: Dilute to experimental concentration (0.3 - 1.0 µM) without "crashing out" the drug.
-
Warm Up: Bring DMSO stock and experimental buffer to 37°C. Cold buffers accelerate precipitation.
-
Intermediate Step (Optional but Recommended): Dilute 10 mM stock 1:100 in DMSO to create a 100 µM working stock.
-
Final Injection: Vortex the buffer rapidly while injecting the working stock.
-
Target: 0.3 µM – 1.0 µM.
-
Solvent Limit: Keep final DMSO concentration < 0.1% to avoid vehicle artifacts.
-
Adjusting Concentration for pH Conditions
Use this decision matrix to determine the correct concentration based on your experimental pH environment.
| Experimental Condition | Buffer pH | Permeability Status | Recommended [K201] | Technical Rationale |
| Standard Perfusion | 7.4 | High | 0.3 – 1.0 µM | Standard efficacy range. Minimal off-target SERCA inhibition. |
| Pre-Ischemia Loading | 7.4 → 6.4 | High → Low | 0.5 – 1.0 µM | Load for 10-20 min at pH 7.4 before switching to acidic buffer. Drug is "trapped" intracellularly upon acidification. |
| Acute Acidosis Application | 6.0 – 6.5 | Very Low | 1.0 – 3.0 µM | High ionization prevents entry. Higher extracellular gradient required to drive uptake. Warning: >3 µM risks SERCA inhibition. |
| Reperfusion | 6.4 → 7.4 | Low → High | 0.3 – 1.0 µM | Washout is rapid. Maintain presence of drug to prevent Ca2+ oscillation during pH normalization. |
Visualizing the Mechanism
The following diagrams illustrate the workflow and the mechanistic impact of pH on K201 efficacy.
Figure 1: The "Ion Trapping" Mechanism & RyR2 Stabilization
This diagram details why pre-loading at pH 7.4 is superior to application during acidosis.
Caption: pH-dependent ionization determines K201 permeability. Acidosis (pH 6.4) traps the drug outside the cell if not pre-loaded.
Figure 2: Experimental Workflow for Ischemic Models
Step-by-step protocol to ensure consistent data.
Caption: The "Pre-Load" strategy ensures intracellular drug presence before acidosis reduces membrane permeability.
Troubleshooting & FAQs
Q1: My K201 solution turns cloudy when added to the perfusion buffer. Why? A: This is "solvent shock." K201 is hydrophobic. If you add a high-concentration DMSO stock (e.g., 10 mM) directly to a cold aqueous buffer, it precipitates locally.
-
Fix: Dilute the 10 mM stock to an intermediate 100 µM stock in DMSO first. Then, add this to pre-warmed (37°C) buffer while vortexing.
Q2: I see no effect on Ca2+ spark frequency in my ischemic model (pH 6.4). A: You likely added the drug after the pH drop. At pH 6.4, K201 is highly protonated and cannot cross the sarcolemma efficiently.
-
Fix: Pre-incubate the tissue with K201 at pH 7.4 for 15-20 minutes before introducing the ischemic/acidic buffer.
Q3: Can I just increase the concentration to 10 µM to overcome the pH barrier? A: Dangerous. While this increases the gradient, K201 is a "dirty" drug at high concentrations. Above 3-5 µM, it begins to inhibit SERCA (Sarcoplasmic Reticulum Ca2+-ATPase) and blocks Na+ channels (IC50 ~2 µM). This will confound your data by reducing SR Ca2+ load and altering excitability, rather than just stabilizing RyR2.
Q4: Does K201 affect the pH of my solution? A: K201 is often supplied as a hydrochloride salt (K201-HCl). At 1 µM, the buffering capacity of HEPES/Tyrode's is sufficient to absorb this. However, if making 10 mM aqueous stocks (not recommended), the solution will be acidic. Always check pH after drug addition for sensitive micro-volume experiments.
References
-
Kaneko, N., et al. (2009). "Mechanism of action of JTV519 (K201), a new cardioprotective drug." Journal of Pharmacological Sciences.
-
Wehrens, X.H., et al. (2004). "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2." Science.
-
Kohno, M., et al. (2003). "A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure."[1] American Journal of Physiology-Heart and Circulatory Physiology.
-
Hunt, D.J., et al. (2007). "K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association." Biochemical Journal.
Sources
Validation & Comparative
Technical Comparison Guide: JTV-519 (K201) vs. S107 RyR2 Stabilizers
Executive Summary
In the development of therapeutics for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and Heart Failure (HF), the stabilization of the cardiac Ryanodine Receptor (RyR2) is a validated target. This guide compares JTV-519 (K201) , the prototype 1,4-benzothiazepine, with S107 , a highly specific "Rycal" derivative.
The Verdict: While JTV-519 established the proof-of-concept for RyR2 stabilization, its utility as a research tool is compromised by significant off-target blockade of SERCA,
Mechanistic Foundation: The RyR2-FKBP12.6 Axis
To understand the divergence between these two compounds, one must first establish the pathological mechanism they target. In heart failure and CPVT, chronic
This phosphorylation induces a conformational change that lowers the affinity of RyR2 for its stabilizing subunit, FKBP12.6 (Calstabin2) . The dissociation of FKBP12.6 destabilizes the channel's closed state, resulting in a diastolic Ca
Diagram 1: Mechanism of Action (JTV-519 vs. S107)
Caption: Mechanism of RyR2 destabilization and the restorative action of Rycals. Note JTV-519's divergence into off-target ion channel blockade.
Compound Profiling & Comparison
JTV-519 (K201): The "Dirty" Prototype
JTV-519 was the first molecule identified to prevent the dissociation of FKBP12.6 from RyR2. However, it acts as a multi-channel blocker.
-
Primary Limitation: At concentrations required for RyR2 stabilization (
), JTV-519 inhibits SERCA2a activity (IC ~19 in cardiac microsomes), reducing the SR Ca reload capability. -
Electrophysiology: It blocks sodium (
), potassium ( ), and L-type calcium channels ( ), leading to bradycardia and negative inotropy in vivo.
S107: The Targeted "Rycal"
S107 is a 1,4-benzothiazepine derivative structurally related to JTV-519 but optimized for specificity.
-
Specificity: It lacks the imidazole moiety found in JTV-519, which is believed to contribute to the non-specific ion channel blockade.
-
Mechanism: It binds to RyR2 only when the channel is in the "leaky" (phosphorylated/oxidized) state, acting as a conformational patch to restore FKBP12.6 affinity. It has no effect on healthy, non-phosphorylated channels.
-
Pharmacokinetics: S107 is orally bioavailable and crosses the blood-brain barrier (critical for targeting neuronal RyR2 implicated in seizure thresholds).
Table 1: Physicochemical and Pharmacological Comparison
| Feature | JTV-519 (K201) | S107 |
| Chemical Class | 1,4-benzothiazepine | 1,4-benzothiazepine ("Rycal") |
| RyR2 Stabilization | Yes (Restores FKBP12.[1]6) | Yes (Restores FKBP12.6) |
| SERCA Inhibition | Yes (IC | No |
| Ion Channel Block | None significant | |
| Selectivity | Low (Promiscuous) | High (RyR2/RyR1 specific) |
| Effect on Healthy RyR2 | Can block open probability | No effect (State-dependent) |
| In Vivo Toxicity | Bradycardia, Hypotension | Minimal at therapeutic doses |
| Primary Use Case | Historical control, Multi-target study | Specific RyR2 mechanistic study |
Experimental Validation Protocols
To validate the efficacy of S107 vs. JTV-519 in your own lab, use the following self-validating workflows.
Protocol A: Microsome Binding Assay (FKBP12.6 Co-IP)
Objective: Prove that the drug restores FKBP12.6 binding to PKA-phosphorylated RyR2.
Critical "Expertise" Note: You must phosphorylate the RyR2 before drug treatment. If you use non-phosphorylated (healthy) microsomes, S107 will show no effect, leading to a false negative.
-
Isolation: Prepare cardiac microsomes from WT or CPVT knock-in mice (e.g., RyR2-R2474S).
-
Induction of Leak: Incubate microsomes with PKA catalytic subunit (5 units) + ATP (100
) for 30 mins at 30°C. This dissociates endogenous FKBP12.6.[2][3] -
Treatment: Aliquot samples and treat with:
-
Vehicle (DMSO)[4]
-
JTV-519 (1.0
) -
S107 (1.0 - 10
)
-
-
Immunoprecipitation: Incubate with anti-RyR2 antibody overnight, then pull down with Protein A/G beads.
-
Western Blot: Blot for RyR2 (loading control) and FKBP12.6.
-
Quantification: Calculate the FKBP12.6/RyR2 ratio.
-
Expected Result: PKA treatment reduces ratio by ~50-70%. Both JTV-519 and S107 should restore this ratio to near-baseline levels.
-
Protocol B: Confocal Ca Spark Imaging
Objective: Assess functional suppression of diastolic Ca
Diagram 2: Experimental Workflow (Spark Imaging)
Caption: Workflow for assessing spark suppression. Isoproterenol is required to reveal the phenotype in WT cells.
Methodology:
-
Cell Prep: Isolate ventricular cardiomyocytes. Load with Fluo-4 AM (5
). -
Pacing: Field stimulate at 1 Hz to reach steady state, then stop pacing to record diastolic events.
-
Challenge: Perfusion with Isoproterenol (100 nM) is mandatory to induce the "leaky" state.
-
Observation:
-
JTV-519: Will suppress sparks but may also reduce the amplitude of the systolic Ca
transient (due to SERCA/ICaL block). -
S107: Will suppress diastolic sparks without blunting the systolic transient amplitude. This is the key differentiator.
-
References
-
Kohno, M., et al. (2003). "A new cardioprotective agent, JTV-519, improves defective channel gating of ryanodine receptor in heart failure." American Journal of Physiology-Heart and Circulatory Physiology. Link
-
Wehrens, X.H., et al. (2004). "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2."[5][6] Science. Link
-
Lehnart, S.E., et al. (2008).[1][7] "Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice." Journal of Clinical Investigation. Link[5]
-
Darcy, Y.L., et al. (2016).[8][9][10][11] "K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle."[8][10][11] Molecular Pharmacology. Link
-
Shan, J., et al. (2010).[7][12] "Role of chronic ryanodine receptor phosphorylation in heart failure and contractile dysfunction." Circulation Research. Link
Sources
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- 4. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice [jci.org]
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- 12. researchgate.net [researchgate.net]
Comparative Guide: Reproducing JTV 519 (K201) Cardioprotection in Post-Infarct Models
Executive Summary
JTV 519 (K201) is a 1,4-benzothiazepine derivative that functions as a multi-channel modulator, most notably as a Ryanodine Receptor 2 (RyR2) stabilizer .[1][2][3] Unlike standard beta-blockers or L-type calcium channel blockers (CCBs), JTV 519 targets the sarcoplasmic reticulum (SR) calcium leak—a primary driver of reperfusion injury and post-infarct remodeling.
This guide provides a technical framework for reproducing JTV 519’s cardioprotective effects, specifically focusing on the Ischemia-Reperfusion (I/R) and Post-Infarct Remodeling windows. It contrasts JTV 519 with standard-of-care agents (Metoprolol) and mechanistic probes (Dantrolene, KN-93) to define its specific utility in drug development pipelines.
Mechanistic Distinctiveness: The RyR2 "Unzipping" Hypothesis
To reproduce JTV 519's effects, one must understand that its efficacy is non-linearly dose-dependent and mechanistically distinct from beta-blockade.
The Mechanism
In post-infarct heart failure, oxidative stress and PKA/CaMKII phosphorylation cause a conformational change in RyR2. This "unzips" the N-terminal and central domains, reducing the affinity for the stabilizing subunit FKBP12.6 (Calstabin-2) . The result is a diastolic Ca²⁺ leak, leading to arrhythmias (DADs) and impaired contractility.
JTV 519 Action:
-
Primary: Binds to RyR2 (residues 2114–2149), correcting the defective inter-domain interaction and enhancing FKBP12.6 affinity.
-
Secondary (High Dose > 3 µM): Non-specific inhibition of SERCA2a, Na⁺, and L-type Ca²⁺ channels (potential confounders).
Diagram 1: JTV 519 Mechanism of Action
The following diagram illustrates the molecular pathway where JTV 519 intervenes to prevent the "leaky" phenotype.
Caption: JTV 519 stabilizes RyR2 domain interactions, preventing FKBP12.6 dissociation and subsequent Ca2+ leak.[1][2][4]
Comparative Performance Analysis
JTV 519 offers a unique hemodynamic profile compared to alternatives. It preserves contractility while preventing arrhythmias, whereas beta-blockers often depress contractility.[5]
| Feature | JTV 519 (K201) | Metoprolol | Dantrolene | KN-93 |
| Primary Target | RyR2 (Cardiac Specific) | RyR1 (Skeletal) > RyR2 | CaMKII | |
| Mechanism | Stabilizes FKBP12.6-RyR2 complex | Reduces cAMP/PKA signaling | Stabilizes inter-domain interaction | Inhibits kinase activity |
| Inotropy | Neutral/Positive (at <1 µM) | Negative (Depresses function) | Neutral | Negative |
| Ca²⁺ Leak Block | High Efficacy | Indirect (via PKA reduction) | Low Efficacy in Heart | Indirect |
| Key Limitation | Non-specific channel block at >3 µM | Hypotension / Bradycardia | Poor cardiac specificity | Non-specific kinase effects |
| Best Use Case | Acute Reperfusion & HF Remodeling | Chronic Heart Failure Management | Malignant Hyperthermia | Experimental Probe only |
Key Insight: In comparative studies (e.g., Circulation, 2004), JTV 519 reduced infarct size and improved fractional shortening in mice where beta-blockers failed to prevent specific reperfusion arrhythmias.
Reproduction Protocol: Post-Infarct Models
To successfully reproduce JTV 519 cardioprotection, strict adherence to concentration windows is required.
A. Experimental Model Selection
-
In Vivo: Mouse/Rat LAD Ligation (Left Anterior Descending artery).
-
Ex Vivo: Langendorff Perfusion (Guinea Pig or Rat). Note: Guinea pig RyR2 kinetics often mimic human myocardium closer than mouse.
B. Drug Preparation & Handling
JTV 519 is hydrophobic.
-
Stock Solution: Dissolve K201 powder in DMSO to create a 10 mM stock.
-
Working Solution: Dilute in Krebs-Henseleit (KH) buffer or saline.
-
Critical: Final DMSO concentration must be < 0.1% to avoid vehicle toxicity.
-
C. Administration Protocol (Ischemia-Reperfusion)
The "Reperfusion Window" is the critical validation step for post-infarct protection.
Step 1: Baseline Stabilization (20 min)
-
Perfuse heart with KH buffer. Record baseline Left Ventricular Developed Pressure (LVDP).
Step 2: Ischemia Induction (30 min)
-
Global ischemia (Langendorff) or LAD ligation (In Vivo).
-
Confirm ischemia via ST-segment elevation or pallor.
Step 3: Drug Administration (The "Window")
-
Timing: Initiate JTV 519 infusion 5 minutes prior to reperfusion and continue for the first 10-20 minutes of reperfusion.
-
Target Concentration:
-
Ex Vivo:0.3 µM – 1.0 µM . (Do not exceed 1.0 µM to avoid L-type block).
-
In Vivo:10–20 mg/kg/day (via osmotic pump for chronic) or bolus 1 mg/kg/hr (acute).
-
Step 4: Reperfusion & Analysis (60-120 min)
-
Release ligation/restore flow.
-
Measure infarct size (TTC staining) or Ca²⁺ sparks (Confocal).
Diagram 2: Experimental Workflow (I/R Model)
Caption: Timeline for JTV 519 administration. Drug must be present at the onset of reperfusion for efficacy.
Validation & Troubleshooting
How do you confirm the observed effect is RyR2-mediated and not an artifact?
The "Concentration Check" (Self-Validating System)
If you observe significant negative inotropy (reduced LVDP) during baseline perfusion with JTV 519, your concentration is too high (> 3 µM).
-
Correct Profile: JTV 519 should have no significant effect on baseline contractility in healthy hearts but should significantly improve recovery in ischemic hearts.
Confocal Ca²⁺ Spark Analysis
To prove mechanism, isolate cardiomyocytes post-I/R and load with Fluo-4 AM.
-
Metric: Spark Frequency (sparks/100 µm/s).
-
Expectation: I/R hearts show high spark frequency (leak). JTV 519 treated hearts should show spark frequency comparable to Sham/Control.
FKBP12.6 Co-Immunoprecipitation
Perform Co-IP of RyR2 and blot for FKBP12.6.[6]
-
Result: I/R injury dissociates FKBP12.6. JTV 519 preserves the RyR2-FKBP12.6 interaction band density.[1]
References
-
Kaneko, N. (1994). New 1,4-benzothiazepine derivative, K201, demonstrates cardioprotective effects against sudden cardiac death and heart failure.[2] Proceedings of the National Academy of Sciences.
-
Wehrens, X. H., et al. (2004). Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2.[1][7][8] Science.
-
Marx, S. O., et al. (2000). PKA phosphorylation dissociates FKBP12.6 from the calcium release channel (ryanodine receptor): defective regulation in failing hearts. Cell.
-
Kohno, M., et al. (2003). A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure.[9] American Journal of Physiology-Heart and Circulatory Physiology.
-
Inagaki, K., et al. (2000). The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts.[10] Journal of Cardiovascular Pharmacology.
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A Comparative Analysis of JTV-519 and Flecainide for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
A Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by physical or emotional stress.[1][2] Patients, often young and with structurally normal hearts, are predisposed to syncope and sudden cardiac death due to adrenergic stimulation.[3][4] The underlying pathology is rooted in genetic mutations that disrupt intracellular calcium (Ca²⁺) regulation within cardiomyocytes.[1] The most common mutations affect the RYR2 gene, which encodes the cardiac ryanodine receptor (RyR2), the primary Ca²⁺ release channel on the sarcoplasmic reticulum (SR).[5] These gain-of-function mutations result in a "leaky" RyR2 channel, causing inappropriate diastolic Ca²⁺ release from the SR. This Ca²⁺ leak can trigger delayed afterdepolarizations (DADs), which, upon reaching a threshold, initiate fatal arrhythmias like bidirectional or polymorphic ventricular tachycardia.[1][6]
Standard therapy involves β-blockers to dampen the adrenergic trigger, but this approach is not always sufficient.[7] The quest for more targeted, mechanism-based therapies has led to the investigation of drugs that directly address the dysfunctional RyR2 channel. This guide provides a detailed comparative analysis of two such agents: Flecainide, a repurposed antiarrhythmic, and JTV-519 (also known as K201), an experimental RyR2-stabilizing compound.
The Molecular Target: Dysfunctional RyR2 in CPVT
Under normal physiological conditions, an action potential triggers a small influx of Ca²⁺ through L-type Ca²⁺ channels, which in turn activates RyR2 to release a large store of Ca²⁺ from the SR—a process known as calcium-induced calcium release (CICR). This leads to myocyte contraction. During diastole, RyR2 channels are predominantly closed, allowing the SR to be refilled with Ca²⁺.
In CPVT, mutations render the RyR2 channel overly sensitive to luminal SR Ca²⁺ and cytosolic Ca²⁺, particularly during adrenergic stimulation which leads to PKA-dependent phosphorylation of the channel. This results in a pathological diastolic leakage of Ca²⁺, manifesting as elementary release events called "Ca²⁺ sparks." When these sparks become frequent and large enough, they can propagate into Ca²⁺ waves, activating an inward sodium-calcium exchanger current that generates DADs and triggers arrhythmias.
Flecainide: A Repurposed Sodium Channel Blocker with a Controversial CPVT Mechanism
Flecainide is a Class Ic antiarrhythmic drug, approved in 1984, whose primary established mechanism is the potent, use-dependent blockade of the fast cardiac sodium channel, Naᵥ1.5.[8][9] This action slows conduction velocity and is effective for various supraventricular and ventricular arrhythmias.[10] Its emergence as a highly effective therapy for CPVT, particularly in patients refractory to β-blockers, was an important discovery that sparked intense debate about its true mechanism of action in this specific disease context.[11][12]
The Dual-Hypothesis Mechanism in CPVT
The efficacy of Flecainide in CPVT is believed to stem from one of two, or a combination of, mechanisms:
-
Direct RyR2 Open-State Blockade: A compelling body of evidence suggests that Flecainide directly interacts with and blocks the RyR2 channel.[13] Unlike stabilizers, it is proposed to act as an open-state blocker, meaning it enters and occludes the channel pore when it is open, thereby reducing the duration and magnitude of Ca²⁺ release events.[7][14] This action directly curtails the diastolic Ca²⁺ leak at its source.[12][14] Studies have shown that Flecainide reduces the frequency of arrhythmogenic Ca²⁺ waves and can prevent CPVT in mouse models.[13] Furthermore, a study using a flecainide analogue that blocks sodium channels but has no effect on RyR2 failed to prevent arrhythmias in a CPVT mouse model, strengthening the argument that RyR2 inhibition is the principal therapeutic mechanism.[7][15]
-
Indirect Modulation via Na⁺ Channel Blockade: An alternative hypothesis posits that Flecainide's antiarrhythmic effect in CPVT is an indirect consequence of its primary Na⁺ channel-blocking activity.[6] Proponents of this view argue that Flecainide does not directly block RyR2 in a physiologically relevant manner under conditions of normal Ca²⁺ flow (lumen-to-cytosol).[11][16] Instead, they suggest that by blocking the Na⁺ current, Flecainide increases the threshold for a DAD to trigger a propagated action potential, effectively making the cardiomyocyte less excitable and preventing the initiation of an arrhythmia, even in the presence of Ca²⁺ waves.[6][12]
While the debate continues, a growing consensus suggests that direct RyR2 inhibition is a crucial, if not the primary, component of Flecainide's success in treating CPVT.[7][15]
JTV-519 (K201): A Targeted RyR2 Stabilizer
JTV-519 is an experimental 1,4-benzothiazepine derivative designed as a cardioprotective agent.[17][18] Unlike Flecainide, its therapeutic rationale for CPVT is based on its primary, intended effect as a stabilizer of the RyR2 channel.[19][20]
Primary Mechanism: Preventing the Leak
The core mechanism of JTV-519 is to bind to the RyR2 channel complex and stabilize it in its closed conformation.[17][21] This action directly counteracts the "leakiness" induced by CPVT mutations, reducing diastolic Ca²⁺ sparks and preventing the subsequent arrhythmogenic cascade.[21][22]
The Calstabin-2 (FKBP12.6) Controversy
A key aspect of JTV-519's mechanism has been a subject of scientific debate: its interaction with calstabin-2 (also known as FKBP12.6), a protein that binds to and stabilizes RyR2.
-
The Dependent Hypothesis: Initial research proposed that conditions like heart failure and CPVT are associated with the dissociation of calstabin-2 from the RyR2 complex, contributing to channel leakiness.[21] JTV-519 was shown to increase the binding affinity of calstabin-2 for RyR2, effectively "fixing" the leak by restoring this crucial interaction.[20][23] Studies showing JTV-519 was ineffective in calstabin-2 knockout mice supported this dependency.[23]
-
The Independent Hypothesis: Subsequent studies have challenged this view, demonstrating that JTV-519 can suppress spontaneous Ca²⁺ release and inhibit RyR2 activity even in the complete absence of calstabin-2.[24][25][26] This suggests JTV-519 can act directly on the RyR2 channel itself, inducing a conformational change that favors the closed state, irrespective of calstabin-2 binding.[27]
Off-Target Effects and Clinical Limitations
A significant hurdle for the clinical development of JTV-519 is its lack of specificity. It is a multi-channel blocker, inhibiting not only RyR2 but also various sarcolemmal Na⁺, K⁺, and Ca²⁺ currents.[20][27][28] These off-target actions can be pro-arrhythmic and complicate its therapeutic application, limiting its clinical usefulness.[28]
Comparative Analysis: JTV-519 vs. Flecainide
The two drugs represent distinct philosophical approaches to targeting RyR2 dysfunction in CPVT. Flecainide is a repurposed drug with a fortuitous, beneficial effect on RyR2, while JTV-519 is a purpose-built RyR2 stabilizer that suffers from a lack of specificity.
| Feature | JTV-519 (K201) | Flecainide |
| Drug Class | 1,4-Benzothiazepine Derivative (Experimental) | Class Ic Antiarrhythmic (Clinically Approved) |
| Primary Target in CPVT | Ryanodine Receptor 2 (RyR2)[17][18] | Disputed: RyR2 vs. Naᵥ1.5[6][7][11] |
| Mechanism on RyR2 | Stabilizes the closed state of the channel[17][21] | Blocks the open state of the channel[7][14] |
| Role of Calstabin-2 | Controversial; may enhance binding or act independently[23][24] | Not applicable |
| Specificity | Low; multi-channel blocker (Na⁺, K⁺, Ca²⁺ channels)[20][28] | High for Naᵥ1.5; RyR2 effect is a key feature for CPVT[8][13] |
| Clinical Status | Pre-clinical/Investigational; limited by off-target effects[28] | Clinically used and recommended for CPVT refractory to β-blockers[12] |
| Potential Side Effects | Pro-arrhythmic due to multi-channel blockade[28] | Pro-arrhythmic (especially in structural heart disease), dizziness, visual disturbances[8][10] |
Visualizing the Mechanisms of Action
CPVT Pathophysiology and Drug Intervention Points
The following diagram illustrates the signaling cascade in CPVT and the distinct points of intervention for JTV-519 and Flecainide.
Caption: Pathophysiological cascade in CPVT and intervention points for JTV-519 and Flecainide.
Key Experimental Protocols for Drug Evaluation
The evaluation of antiarrhythmic drugs for CPVT relies on specific experimental protocols designed to quantify their effects on cellular Ca²⁺ handling and ion channel function. The choice of these protocols is driven by the need to directly measure the pathological Ca²⁺ leak and assess a compound's ability to suppress it.
Protocol 1: Confocal Measurement of Ca²⁺ Sparks in Isolated Cardiomyocytes
Rationale: This is the cornerstone assay to directly visualize and quantify the diastolic SR Ca²⁺ leak at a subcellular level. Ca²⁺ sparks are the fundamental events of this leak, and their characteristics (frequency, amplitude, size) are direct readouts of RyR2 dysfunction. Comparing these parameters in the presence and absence of a drug provides a powerful measure of its efficacy.
Methodology:
-
Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from a relevant animal model (e.g., a CPVT knock-in mouse) or human heart tissue.
-
Fluorescent Dye Loading: Cells are incubated with a Ca²⁺-sensitive fluorescent indicator, typically Fluo-4 AM (5 µM for 15 minutes at room temperature), which allows for the visualization of intracellular Ca²⁺ changes.[29]
-
Confocal Microscopy: A laser-scanning confocal microscope is used in line-scan mode. A scan line is positioned along the longitudinal axis of a single myocyte.[29]
-
Pacing and Recording: To ensure a consistent SR Ca²⁺ load, the myocyte is field-stimulated (e.g., at 1 Hz) for a set period (e.g., 60 seconds). Immediately after pacing stops, a 20-second line-scan image is recorded to capture spontaneous diastolic Ca²⁺ release events.[29]
-
Drug Application: The protocol is repeated on the same cell or a parallel group of cells after perfusion with the test compound (e.g., Flecainide or JTV-519) at a clinically relevant concentration.
-
Data Analysis: The resulting line-scan images are analyzed using specialized software to detect and quantify Ca²⁺ sparks. Key parameters include:
-
Spark Frequency: The number of sparks per unit length per unit time (sparks/100 µm/s).
-
Spark Amplitude (F/F₀): The peak fluorescence of the spark relative to the baseline diastolic fluorescence.
-
Spark Mass: An integrated measure of spark amplitude and size, representing the total amount of Ca²⁺ released in a single event.[14]
-
Experimental Workflow for Ca²⁺ Spark Measurement
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- 26. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 27. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [frontiersin.org]
- 29. biophysics-reports.org [biophysics-reports.org]
JTV 519 (K201) Selectivity Profile & Multichannel Pharmacology Guide
Executive Summary
JTV 519 (K201) is a 1,4-benzothiazepine derivative widely recognized as a prototype for Ryanodine Receptor 2 (RyR2) stabilizers .[1] It prevents diastolic Ca²⁺ leak from the sarcoplasmic reticulum (SR) by enhancing the binding affinity of the stabilizing subunit FKBP12.6 (Calstabin2) to RyR2.
However, JTV 519 is a non-selective, multichannel blocker . While its therapeutic potential lies in correcting defective RyR2 gating in heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), its utility is complicated by significant off-target inhibition of surface ion channels (Na⁺, Ca²⁺, and K⁺) at concentrations overlapping with its therapeutic window (~0.3 – 1.0 µM). This guide delineates the selectivity profile of JTV 519, compares it with "cleaner" derivatives (e.g., S107) and clinical alternatives (Flecainide), and provides validated protocols for assessing its multichannel pharmacology.
Part 1: Molecular Mechanism & Target Landscape
Primary Mechanism: RyR2 Stabilization
In failing hearts, RyR2 becomes hyperphosphorylated (by PKA or CaMKII), causing FKBP12.6 to dissociate. This destabilizes the channel, leading to spontaneous Ca²⁺ leak during diastole, which triggers delayed afterdepolarizations (DADs) and arrhythmias.
-
Action: JTV 519 binds to the RyR2 complex and allosterically increases the affinity of FKBP12.6, stabilizing the channel in the closed state .
-
Result: Reduced diastolic Ca²⁺ leak without blocking the systolic Ca²⁺ release required for contraction.
Secondary Mechanisms (Off-Targets)
JTV 519 acts as a "dirty" antiarrhythmic, sharing properties with Class I (Na⁺ block), Class IV (Ca²⁺ block), and Class III (K⁺ block) agents.
Figure 1: Pharmacological footprint of JTV 519.[2] Green arrows indicate therapeutic stabilization; red arrows indicate inhibitory blockade of ion channels.
Part 2: Selectivity Profile (Quantitative Comparison)
The following table summarizes the inhibitory concentration (IC50) of JTV 519 across major cardiac ion channels. Note the lack of a "safety margin" between the therapeutic effect on RyR2 (effective ~0.3–1.0 µM) and surface channel blockade.
| Target Channel | Current | IC50 (µM) | Mechanism / Notes |
| RyR2 | SR Ca²⁺ Release | ~0.3 – 1.0 | Stabilizes closed state ; prevents leak. Partial agonist at >10 µM [1][7]. |
| IKACh | Muscarinic K⁺ | 0.12 | Most sensitive surface target. Potent block [3]. |
| Cav1.2 | ICa,L | 0.4 – 3.0 | Comparable potency to Diltiazem. Block is voltage-dependent [4][10].[3] |
| Nav1.5 | INa | 1.2 – 2.0 | Frequency- and voltage-dependent block (Class I-like) [4][6]. |
| Kv11.1 (hERG) | IKr | 1.2 | Selective block of IKr over IKs.[4][5][6] Risk of QT prolongation [1][3].[5] |
| Kir2.1 | IK1 | 1.2 – 3.0 | Reduces inward rectifier current [4]. |
| KvLQT1/minK | IKs | > 5.0 | Resistant. JTV 519 does not significantly block IKs at therapeutic doses [1][3]. |
| SERCA2a | SR Ca²⁺ Uptake | 13 – 19 | Inhibits uptake at supratherapeutic concentrations [7]. |
| NCX | Na⁺/Ca²⁺ Exch. | ~25 | Inhibits Annexin V-dependent Ca²⁺ movement; weak direct effect [3]. |
Critical Insight: JTV 519 is often described as "atrial selective" because it potently inhibits IKACh (IC50 0.12 µM) and IKr , which are prominent in atrial repolarization, while its Na⁺ channel block is frequency-dependent [3].
Part 3: Comparative Analysis against Alternatives
JTV 519 vs. S107 (The "Clean" Derivative)
S107 is a Rycal compound developed specifically to overcome the promiscuity of JTV 519.
-
Selectivity: S107 stabilizes RyR2-FKBP12.6 interaction but lacks blocking activity on Nav1.5, Cav1.2, or Kv11.1 (hERG) at concentrations up to 10 µM [12].
-
Use Case: S107 is the preferred tool for isolating RyR2-specific effects in research, whereas JTV 519 effects may always be confounded by surface channel inhibition.
JTV 519 vs. Flecainide (Clinical Standard)
Both drugs target RyR2 in CPVT, but by fundamentally different mechanisms.
-
Flecainide: A Class Ic agent.[7][8] It inhibits RyR2 via open state block , reducing the duration and mass of Ca²⁺ sparks. It does not rely on FKBP12.6 binding [13][15].
-
JTV 519: Stabilizes the closed state by recruiting/stabilizing FKBP12.6.
-
Consequence: Flecainide is clinically available but carries pro-arrhythmic risks due to potent Na⁺ block. JTV 519 is investigational.[3]
Part 4: Experimental Protocols
Protocol A: Measuring Surface Channel Selectivity (Whole-Cell Patch Clamp)
Objective: Determine the IC50 of JTV 519 on Nav1.5 or IKr in isolated cardiomyocytes or HEK293 cells.
Reagents:
-
Extracellular Solution (Tyrode’s): 136 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Pipette Solution (for K⁺ currents): 140 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).
-
Blockers: Use Nifedipine (5 µM) to block ICa,L when measuring K⁺ currents. Use E-4031 (5 µM) to isolate IKs from IKr.[5]
Workflow:
-
Seal Formation: Establish a GΩ seal and break into whole-cell mode. Compensate for series resistance (>70%).
-
Voltage Protocol (IKr/hERG):
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates IKr and IKs).
-
Repolarize to -40 mV (elicits IKr tail current).
-
-
Drug Application:
-
Record baseline tail current amplitude.
-
Perfuse JTV 519 (0.1, 0.3, 1.0, 3.0 µM) for 5 mins per concentration.
-
Validation: Apply E-4031 (5 µM) at the end. If the remaining current is negligible, the recorded current was IKr.
-
-
Analysis: Plot fractional block of the tail current vs. log[JTV 519]. Fit with Hill equation to derive IC50.
Protocol B: Measuring RyR2 Stabilization (Ca²⁺ Spark Assay)
Objective: Assess the ability of JTV 519 to prevent diastolic Ca²⁺ leak (sparks) without blocking global transients.
Reagents:
-
Fluorescent Dye: Fluo-4 AM (5 µM).
-
Stress Agent: Isoproterenol (100 nM) or low-dose Caffeine (0.5 mM) to induce SR Ca²⁺ overload.
Workflow:
-
Loading: Incubate cardiomyocytes with Fluo-4 AM for 20 min; de-esterify for 15 min.
-
Induction: Perfuse cells with Tyrode’s + Isoproterenol (100 nM) to increase Spark Frequency (CaSpF).
-
Treatment:
-
Apply JTV 519 (0.5 – 1.0 µM) .[4]
-
Note: Do not exceed 1.0 µM to avoid confounding inhibition of ICa,L (which would reduce SR load and falsely appear as RyR2 stabilization).
-
-
Imaging: Acquire line-scan images (confocal, >500 Hz).
-
Quantification: Measure Spark Frequency (sparks/100µm/s) and SR Ca²⁺ Load (via rapid caffeine application).
-
Success Criteria: JTV 519 should reduce Spark Frequency without significantly reducing SR Ca²⁺ Load (distinguishing it from SERCA blockers or pore blockers like Tetracaine).
-
Figure 2: Screening workflow to distinguish specific RyR2 stabilizers from multichannel blockers.
References
-
Effects of JTV-519 on the delayed rectifier K+ current in guinea-pig ventricular myocytes. British Journal of Pharmacology. (2000). Link
-
JTV-519 (K201) | SERCA Blocker. MedChemExpress. Link
-
Inhibitory effects of JTV-519 on potassium currents and experimental atrial fibrillation. British Journal of Pharmacology. (2000). Link
-
Effects of a novel cardioprotective drug, JTV-519, on membrane currents of guinea pig ventricular myocytes. Japanese Journal of Pharmacology. (1999). Link
-
Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? Metabolic Syndrome and Related Disorders. (2012). Link
-
Effects of a Novel Cardioprotective Drug, JTV-519, on Membrane Currents. ResearchGate. (1999). Link
-
K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors. Molecular Pharmacology. (2016). Link
-
JTV-519 fumarate (K201 fumarate). MedChemExpress. Link
-
JTV-519 improves contractile recovery after ischaemia-reperfusion. British Journal of Pharmacology. (2000). Link
-
JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function. British Journal of Pharmacology. (2012). Link
-
K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding. Biochemical Journal. (2007). Link
-
Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death. Journal of Clinical Investigation. (2008). Link
-
Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor. Journal of Molecular and Cellular Cardiology. (2010). Link
-
JTV-519 FREE BASE. Inxight Drugs. Link
-
RYR2 Channel Inhibition Is the Principal Mechanism of Flecainide Action in CPVT. Circulation Research. (2021). Link
Sources
- 1. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of JTV-519, a novel cardioprotective drug, on potassium currents and experimental atrial fibrillation in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of JTV-519, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of JTV-519, a novel cardioprotective drug, on potassium currents and experimental atrial fibrillation in guinea-pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RYR2 Channel Inhibition Is the Principal Mechanism 0f Flecainide Action in CPVT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IS THE DEBATE ON THE FLECAINIDE ACTION ON THE RYR2 IN CPVT CLOSED? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Guide: Personal Protective Equipment for Handling JTV 519 Fumarate
As a Senior Application Scientist, this guide provides essential safety and handling protocols for JTV 519 fumarate (also known as K201), a potent research chemical. Our commitment is to empower your research by ensuring the highest standards of laboratory safety, extending value beyond the product itself. This document is structured to provide a deep, logical understanding of the necessary precautions, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Foundational Safety Principle: Hazard Assessment of JTV 519 Fumarate
JTV 519 fumarate is a 1,4-benzothiazepine derivative with significant, targeted biological activity.[1][2][3] It functions as a ryanodine receptor (RyR) stabilizer and a sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA) blocker, primarily impacting cardiovascular and skeletal muscle function.[4][5][6] Due to this potent pharmacological action, all handling procedures must be based on a conservative risk assessment that assumes high toxicity via all potential routes of exposure.
The primary hazards and their corresponding routes of exposure are:
-
Inhalation: JTV 519 fumarate is typically supplied as a crystalline solid.[4] Weighing and transferring the powder can generate fine dust, which, if inhaled, could lead to rapid systemic absorption and potent physiological effects.
-
Dermal and Eye Contact: While a specific Safety Data Sheet (SDS) for JTV 519 fumarate is not publicly indexed, the SDS for related fumarate salt compounds indicates a risk of skin, eye, and respiratory system irritation.[7][8] Given the compound's biological potency, dermal absorption presents a significant risk of systemic toxicity.
-
Ingestion: Accidental ingestion could have serious toxicological consequences due to the compound's direct effects on calcium channel regulation.[1][3]
Therefore, JTV 519 fumarate must be handled as a substance of unknown, but potentially high, toxicity. The following PPE recommendations constitute the minimum requirement for mitigating these risks.
Core PPE Directives for JTV 519 Fumarate
Personal Protective Equipment (PPE) is the final and most personal line of defense in the hierarchy of safety controls, supplementing critical engineering controls like chemical fume hoods and proper ventilation.[9][10]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where JTV 519 fumarate is handled.
-
Required for Liquid Handling: Chemical splash goggles are required when preparing solutions, performing dilutions, or any task involving liquid forms of the compound.[11][12][13] Goggles provide a full seal around the eyes, offering superior protection against splashes compared to safety glasses.
-
Splash and High-Volume Work: When preparing stock solutions or handling volumes greater than 50 mL, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[9][12]
-
Minimum Requirement: Double-gloving with powder-free nitrile gloves is the standard protocol for all handling activities. The outer glove should have an extended cuff.
-
Causality: Double-gloving provides a critical safety buffer. If the outer glove is compromised or contaminated, the inner glove continues to offer protection while the outer is safely removed and replaced. This practice is essential for potent compounds of unknown dermal toxicity.[11][12] Always inspect gloves for tears or degradation before use.[9] Contaminated gloves should be removed and replaced immediately, followed by hand washing.
-
Minimum Requirement: A clean, fully-fastened laboratory coat is mandatory.
-
Enhanced Protection: For tasks with a higher risk of splashes, such as handling stock solutions or during purification procedures, a chemically resistant apron worn over the lab coat is strongly recommended.[9]
-
Required for Solid Handling: All weighing, aliquoting, and transfers of solid JTV 519 fumarate powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
-
If Engineering Controls are Unavailable: In the rare event that these engineering controls are not feasible, a fit-tested N95 respirator is the absolute minimum requirement.[14][15] For greater protection against fine particulates, an elastomeric half-mask respirator with P100 (HEPA) cartridges should be used. This is a critical step to prevent inadvertent inhalation of the potent powder.
Task-Specific PPE Protocols
The required level of PPE is dictated by the specific experimental procedure. The following table summarizes the necessary equipment for common laboratory tasks involving JTV 519 fumarate.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if not in fume hood) |
| Weighing Solid Compound | Safety Glasses (in enclosure) | Double Nitrile Gloves | Lab Coat | N95 Respirator or Half-Mask w/ P100 |
| Preparing Stock Solution | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Applicable (perform in fume hood) |
| Diluting to Working Concentration | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Applicable (perform in fume hood) |
| Cell Culture Application | Safety Glasses | Double Nitrile Gloves | Lab Coat | Not Applicable (perform in biosafety cabinet) |
| Animal Dosing (Injection) | Safety Glasses & Face Shield | Double Nitrile Gloves | Lab Coat | Not Required |
Procedural Workflow & Disposal Plan
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE selection workflow for handling JTV 519 fumarate.
-
Donning (Putting On):
-
Put on lab coat and fasten completely.
-
If required, put on your fit-tested respirator.
-
Put on eye and face protection (goggles/face shield).
-
Put on the first (inner) pair of gloves.
-
Put on the second (outer) pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to minimize contact with contaminated surfaces.
-
Remove the outer pair of gloves.
-
Remove the face shield and goggles from the back.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
If worn, remove the respirator from the back.
-
Wash hands thoroughly with soap and water.
-
All disposable items that have come into contact with JTV 519 fumarate, including pipette tips, tubes, and all used PPE (gloves, masks, etc.), must be considered hazardous chemical waste.
-
Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste bag or container.
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste, which typically involves incineration. Do not dispose of this material in regular or biohazard trash.
Emergency Procedures for Exposure
In case of accidental exposure, time is critical.
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
For any exposure, be prepared to provide medical personnel with the chemical name (JTV 519 fumarate) and any available Safety Data Sheet.
References
-
Yechoor, V. K., & Taegtmeyer, H. (2011). Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy?. Journal of the American College of Cardiology, 57(1), 101-103. [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. (n.d.). Personal Protective Equipment. Retrieved February 22, 2026, from [Link]
-
University of Washington, Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Yano, M., Kobayashi, S., Kohno, M., Doi, M., & Matsuzaki, M. (2002). A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure. American Journal of Physiology-Heart and Circulatory Physiology, 283(5), H2010-H2017. [Link]
-
Wehrens, X. H., Lehnart, S. E., Reiken, S. R., Deng, S. X., Vest, J. A., Cervantes, D., ... & Marks, A. R. (2005). Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. Proceedings of the National Academy of Sciences, 102(27), 9607-9612. [Link]
-
Hunt, D. J., Jones, P. P., Wang, R., Chen, W., Bolstad, J., Chen, S. R. W., & Welsh, D. G. (2007). K201 (JTV519) suppresses spontaneous Ca2+ release and [3H] ryanodine binding to RyR2 irrespective of FKBP12. 6 association. Biochemical Journal, 404(3), 431-438. [Link]
-
Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Berkeley Lab EHS. (n.d.). Personal Protective Equipment – Lab Safety. Retrieved February 22, 2026, from [Link]
-
Cole-Parmer. (2004, October 5). Material Safety Data Sheet - Sodium Fumarate, 98%. Retrieved from [Link]
-
Gelest, Inc. (2009, January 20). CXSO046_ SODIUM FUMARATE. Retrieved from [Link]
-
Allergan plc. (2018, October 2). Safety Data Sheet. Retrieved from [Link]
-
LKT Laboratories, Inc. (2020, August 4). Safety Data Sheet. Retrieved from [Link]
-
Sedej, S., et al. (2010). JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium. British Journal of Pharmacology, 161(8), 1724-1737. [Link]
-
Wikipedia. (n.d.). JTV-519. Retrieved February 22, 2026, from [Link]
-
Darcy, Y. L., et al. (2016). K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle. Molecular Pharmacology, 90(2), 106-115. [Link]
Sources
- 1. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. JTV-519 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JTV 519 fumarate | Ryanodine Receptors | Tocris Bioscience [tocris.com]
- 6. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. gelest.com [gelest.com]
- 9. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 15. spectrumrx.com [spectrumrx.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
